2'-O-MOE-rC
Description
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Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFVTVZPQIFRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58N5O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-O-Methoxyethyl-Ribocytidine (2'-O-MOE-rC) in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC) is a chemically modified nucleoside, a cornerstone of second-generation antisense oligonucleotide (ASO) technology.[1][2] This modification, where a methoxyethyl group replaces the hydroxyl group at the 2' position of the ribose sugar of cytidine, imparts profoundly beneficial properties to oligonucleotides, making them powerful tools for research and therapeutic applications.[1][3] This guide provides a comprehensive overview of this compound, its function, and its application in molecular biology, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Core Properties and Functions of 2'-O-MOE Modification
The introduction of the 2'-O-MOE modification into an oligonucleotide, including this compound, dramatically enhances its therapeutic potential by improving several key characteristics. These improvements are crucial for effective gene silencing in a biological environment.
Enhanced Nuclease Resistance
One of the most significant advantages of the 2'-O-MOE modification is the substantial increase in resistance to degradation by cellular nucleases.[1] Unmodified oligonucleotides are rapidly broken down in serum and within cells, limiting their efficacy. The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease attack. This leads to a significantly extended half-life in biological fluids and tissues, allowing for more sustained target engagement.
Increased Binding Affinity to Target RNA
The 2'-O-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA strands. This results in a more stable duplex between the ASO and the target mRNA, characterized by a higher melting temperature (Tm). The increased binding affinity translates to higher potency of the ASO at lower concentrations.
Reduced Toxicity
Compared to earlier modifications like phosphorothioates alone (first-generation ASOs), second-generation ASOs incorporating 2'-O-MOE modifications generally exhibit an improved safety profile with reduced non-specific protein binding and lower toxicity. Chronic toxicity studies in animal models have shown that 2'-O-MOE ASOs have tolerability profiles suitable for long-term administration.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of 2'-O-MOE modified oligonucleotides in comparison to other common modifications.
| Modification | Increase in Melting Temperature (ΔTm) per Modification (°C) | Nuclease Resistance | Reference |
| 2'-O-MOE | 0.9 - 1.6 | High | |
| 2'-O-Methyl (2'-OMe) | 0.6 - 1.2 | Moderate | |
| 2'-Fluoro (2'-F) | ~2.5 | Moderate | |
| Locked Nucleic Acid (LNA) | 4 - 8 | Very High |
| Modification | In Vivo Potency (Relative to 2'-O-MOE) | Observed Hepatotoxicity | Reference |
| 2'-O-MOE | Baseline | Low | |
| Locked Nucleic Acid (LNA) | Up to 5-fold higher | Significant |
Mechanism of Action: RNase H-Mediated Gene Silencing
2'-O-MOE modified oligonucleotides are frequently used in a "gapmer" design to achieve target mRNA degradation through the action of RNase H1, an endogenous enzyme.
A gapmer ASO consists of a central "gap" of 8-10 unmodified DNA nucleotides, flanked by "wings" of 2'-O-MOE modified nucleotides. This chimeric design combines the key properties of both modification types:
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Binding and Specificity: The 2'-O-MOE wings provide high affinity and specificity for the target mRNA sequence, ensuring the ASO binds tightly and correctly.
-
RNase H1 Recruitment: The central DNA gap, when hybridized to the target RNA, forms a DNA:RNA heteroduplex. This structure is a substrate for RNase H1.
-
Target Cleavage: RNase H1 cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.
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Gene Silencing: The degradation of the mRNA prevents its translation into protein, resulting in the silencing of the target gene.
The following diagram illustrates the RNase H-mediated degradation pathway initiated by a 2'-O-MOE gapmer ASO.
References
- 1. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
Unraveling the Mechanism of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications represent a significant advancement in the field of nucleic acid therapeutics. This chemical modification confers enhanced properties, including increased nuclease resistance, high binding affinity to target RNA, and a favorable safety profile, making 2'-O-MOE ASOs a robust platform for the development of RNA-targeted drugs. This technical guide provides an in-depth exploration of the core mechanisms, biophysical properties, and experimental evaluation of 2'-O-MOE modified oligonucleotides.
Core Mechanism of Action
The primary mechanism of action for 2'-O-MOE modified ASOs depends on their design. They can be engineered to act via two main pathways: RNase H-mediated degradation of the target RNA or steric hindrance of cellular processes.
1. RNase H-Mediated Degradation (for Gapmer ASOs):
The most common design for 2'-O-MOE ASOs intended to downregulate gene expression is the "gapmer" configuration.[1] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides (typically 8-10 bases) flanked by 2'-O-MOE modified nucleotides on both the 5' and 3' ends.[1][2]
The mechanism proceeds as follows:
-
Hybridization: The ASO binds to its complementary target mRNA sequence. The 2'-O-MOE wings provide high binding affinity and specificity.
-
RNase H1 Recruitment: The DNA-RNA heteroduplex formed in the central gap region is recognized and bound by the cellular enzyme RNase H1.[2][3]
-
RNA Cleavage: RNase H1 selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.
-
ASO Recycling: The intact ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of degradation.
2. Steric Hindrance (for Fully Modified ASOs):
When an oligonucleotide is fully modified with 2'-O-MOE, it does not support RNase H activity. Instead, its mechanism of action relies on steric hindrance. By binding to a specific site on a pre-mRNA or mRNA, these ASOs can physically block the access of cellular machinery, thereby:
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Modulating Splicing: By binding to splice sites or splicing regulatory elements on a pre-mRNA, fully modified 2'-O-MOE ASOs can alter the splicing pattern, leading to the exclusion or inclusion of specific exons. This can be used to correct splicing defects or to produce a desired protein isoform.
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Inhibiting Translation: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, these ASOs can prevent the assembly of the ribosomal machinery, thereby inhibiting protein translation.
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Biophysical Properties
The 2'-O-MOE modification significantly enhances the biophysical properties of oligonucleotides, contributing to their therapeutic potential.
Nuclease Resistance
The 2'-O-methoxyethyl group provides steric hindrance that protects the phosphodiester backbone from degradation by both endo- and exonucleases. This leads to a substantially increased half-life in biological fluids and tissues compared to unmodified oligonucleotides.
| Oligonucleotide Modification | Nuclease Resistance | Half-life in Serum/Plasma | Reference |
| Unmodified DNA | Low | Minutes | |
| Phosphorothioate (PS) | Moderate | Hours | |
| 2'-O-MOE | High | Days to Weeks | |
| 2'-O-Methyl (2'-OMe) | Moderate-High | > 72 hours |
Binding Affinity
The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker conformation, which is favorable for binding to complementary RNA. This results in a significant increase in the thermal stability (melting temperature, Tm) of the ASO-RNA duplex.
| Modification | ΔTm per modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.6 | |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | |
| 2'-Fluoro (2'-F) | +2.5 |
Thermodynamic Parameters for ASO:RNA Duplex Formation
| Modification | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| Unmodified DNA:RNA | Sequence Dependent | Sequence Dependent | Sequence Dependent | |
| 2'-O-MOE:RNA | More Favorable | More Negative | Less Negative |
Note: Specific thermodynamic values are highly sequence-dependent. The table indicates the general trend upon incorporation of 2'-O-MOE modifications.
Experimental Protocols
Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides
2'-O-MOE oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry.
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Methodology:
-
Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).
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Coupling: The next 2'-O-MOE phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine and water).
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Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed using a basic solution (e.g., ammonium hydroxide).
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Purification: The final product is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Nuclease Resistance Assay (Serum Stability)
This assay evaluates the stability of 2'-O-MOE oligonucleotides in the presence of nucleases found in serum.
Methodology:
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Incubation: The 2'-O-MOE oligonucleotide is incubated in fetal bovine serum (FBS) or human serum at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching: The reaction is stopped at each time point by adding a quenching buffer (e.g., containing EDTA and a denaturant).
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Analysis: The samples are analyzed by PAGE or HPLC to separate the full-length oligonucleotide from any degradation products.
-
Quantification: The amount of intact oligonucleotide at each time point is quantified by densitometry (for PAGE) or by measuring the peak area (for HPLC).
-
Half-life Calculation: The half-life (t1/2) of the oligonucleotide is determined by plotting the percentage of intact oligonucleotide versus time.
Thermal Melting (Tm) Analysis
This experiment determines the thermal stability of the duplex formed between the 2'-O-MOE oligonucleotide and its complementary RNA target.
Methodology:
-
Duplex Formation: The 2'-O-MOE oligonucleotide and its complementary RNA strand are annealed in a buffered solution containing a defined salt concentration (e.g., 100 mM NaCl).
-
UV Absorbance Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased in a UV-Vis spectrophotometer equipped with a thermal controller.
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Melting Curve Generation: A plot of absorbance versus temperature is generated, which typically shows a sigmoidal curve.
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Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. It is determined from the first derivative of the melting curve.
-
Thermodynamic Parameter Calculation: By performing melting experiments at different oligonucleotide concentrations, a van't Hoff plot can be generated to calculate the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of duplex formation.
In Vitro RNase H Cleavage Assay
This assay confirms the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of its target RNA.
Methodology:
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Substrate Preparation: A radiolabeled or fluorescently labeled target RNA is synthesized.
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Hybridization: The labeled RNA is annealed with the 2'-O-MOE gapmer ASO to form the RNA/DNA heteroduplex.
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Enzyme Reaction: Recombinant RNase H1 is added to the duplex, and the reaction is incubated at 37°C. Aliquots are taken at different time points.
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Reaction Quenching: The reaction is stopped by adding EDTA.
-
Analysis: The reaction products are separated by denaturing PAGE.
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Visualization: The gel is visualized by autoradiography (for radiolabeled RNA) or fluorescence imaging. The appearance of cleavage products of the expected size confirms RNase H activity.
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Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction velocities, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.
RNase H Cleavage Kinetics
| Oligonucleotide Modification | Km | Vmax | kcat/Km | Reference |
| DNA | Baseline | Baseline | Baseline | |
| 2'-O-MOE Gapmer | Increased | Variable | Slightly Reduced |
Note: The presence of 2'-O-MOE wings can slightly decrease the overall efficiency of RNase H cleavage compared to an unmodified DNA ASO, but this is outweighed by the significant gains in stability and binding affinity.
Cellular Uptake and In Vitro Efficacy
2'-O-MOE ASOs can enter cells via a process called gymnosis (naked uptake), which is mediated by interactions with cell surface proteins.
dot```dot digraph "Cellular_Uptake_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"ASO_Extracellular" [label="Extracellular 2'-O-MOE ASO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Surface_Receptor" [label="Cell Surface Receptors\n(e.g., EGFR, Stabilins)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Endocytosis" [label="Endocytosis"]; "Early_Endosome" [label="Early Endosome"]; "Late_Endosome" [label="Late Endosome/Lysosome"]; "Endosomal_Escape" [label="Endosomal Escape"]; "Cytoplasm" [label="Cytoplasm"]; "Nucleus" [label="Nucleus"]; "Target_mRNA_Interaction" [label="Interaction with Target mRNA"];
"ASO_Extracellular" -> "Cell_Surface_Receptor" [label="Binding"]; "Cell_Surface_Receptor" -> "Endocytosis"; "Endocytosis" -> "Early_Endosome"; "Early_Endosome" -> "Late_Endosome"; "Early_Endosome" -> "Endosomal_Escape"; "Late_Endosome" -> "Endosomal_Escape"; "Endosomal_Escape" -> "Cytoplasm"; "Cytoplasm" -> "Nucleus"; "Cytoplasm" -> "Target_mRNA_Interaction"; "Nucleus" -> "Target_mRNA_Interaction"; }```
Experimental Workflow for In Vitro Efficacy Assessment:
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Cell Culture: Select a cell line that expresses the target gene of interest.
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ASO Treatment: Treat the cells with varying concentrations of the 2'-O-MOE ASO (gymnotic delivery).
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for ASO uptake and target engagement.
-
RNA Extraction: Isolate total RNA from the cells.
-
Gene Expression Analysis: Quantify the level of the target mRNA using reverse transcription quantitative PCR (RT-qPCR).
-
Protein Analysis: (Optional) Assess the level of the target protein by Western blotting or ELISA to confirm downstream effects.
-
Dose-Response Analysis: Plot the percentage of target mRNA reduction versus ASO concentration to determine the IC50 (the concentration at which 50% of the target is inhibited).
Conclusion
The 2'-O-methoxyethyl modification has proven to be a highly valuable chemical modification in the development of antisense oligonucleotides. The enhanced biophysical properties of increased nuclease resistance and high binding affinity, combined with a well-understood mechanism of action, have led to the successful clinical development of several 2'-O-MOE ASO-based therapeutics. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers working with this important class of molecules.
References
Second-Generation Antisense Oligonucleotides: A Deep Dive into 2'-O-Methoxyethyl (2'-O-MOE) Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Second-Generation Antisense Oligonucleotides
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. The therapeutic potential of ASOs has driven the development of successive generations with improved properties. First-generation ASOs, such as those with a phosphorothioate (PS) backbone, demonstrated the feasibility of this approach but were hampered by issues of nuclease stability and off-target effects. This led to the development of second-generation ASOs, which feature modifications to the ribose sugar moiety to enhance their drug-like characteristics. Among the most successful and widely used second-generation modifications is the 2'-O-methoxyethyl (2'-O-MOE) modification.[1]
The 2'-O-MOE modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar. This chemical alteration confers several advantageous properties, including increased binding affinity to target RNA, enhanced resistance to nuclease degradation, and a favorable pharmacokinetic and toxicity profile.[2][3] These improvements have led to the successful clinical development and approval of several 2'-O-MOE ASO-based therapies.
Core Properties of 2'-O-MOE Antisense Oligonucleotides
The 2'-O-MOE modification significantly enhances the therapeutic potential of ASOs by improving several key physicochemical and biological properties.
Enhanced Binding Affinity
The 2'-O-MOE modification pre-organizes the sugar in an RNA-like C3'-endo pucker conformation, which is favorable for binding to the A-form helix of the target RNA. This results in a higher binding affinity, as measured by an increase in the melting temperature (Tm) of the ASO-RNA duplex. An increase in Tm of approximately 0.9 to 1.6 °C per 2'-O-MOE modification has been reported.[4]
Increased Nuclease Resistance
The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. This increased nuclease resistance prolongs the half-life of 2'-O-MOE ASOs in biological fluids and tissues, allowing for less frequent dosing.[1]
Favorable Pharmacokinetics and Distribution
2'-O-MOE ASOs exhibit predictable pharmacokinetic profiles across different species. Following subcutaneous administration, they are well-absorbed and distribute broadly to various tissues, with the highest concentrations typically found in the liver and kidneys. The phosphorothioate backbone, often used in conjunction with 2'-O-MOE modifications, promotes binding to plasma proteins, which reduces renal clearance and further extends the half-life.
Reduced Off-Target Effects and Toxicity
Compared to first-generation ASOs, 2'-O-MOE ASOs generally exhibit a better toxicity profile. The modification can reduce the propensity for non-specific protein binding, which is a source of some off-target effects. However, like all ASOs, potential hepatotoxicity needs to be carefully evaluated during preclinical development.
Quantitative Comparison of ASO Generations
The following tables summarize the key quantitative differences between unmodified oligonucleotides, first-generation (Phosphorothioate), and second-generation (2'-O-MOE) ASOs.
| Property | Unmodified Oligonucleotide | First-Generation (PS) | Second-Generation (2'-O-MOE) |
| Binding Affinity (ΔTm per modification) | Baseline | ~ -0.5 °C | ~ +0.9 to +1.6 °C |
| Nuclease Resistance (Half-life in serum) | Minutes | Hours | Days |
Table 1: Comparison of Physicochemical Properties
| Parameter | First-Generation (PS) | Second-Generation (2'-O-MOE) |
| In Vivo Potency (ED50 in animal models) | 10-50 mg/kg | 2-10 mg/kg |
Table 2: Comparison of In Vivo Efficacy
| Parameter | Mouse | Rat | Monkey | Human |
| Plasma Half-life (t1/2) | ~1-2 hours | ~1-3 hours | ~2-4 hours | ~2-5 hours |
| Tissue Half-life (Liver) | Days | Days | Weeks | Weeks to Months |
| Subcutaneous Bioavailability | ~80% | ~80-100% | ~80-100% | ~80-100% |
Table 3: Pharmacokinetic Parameters of a Representative 2'-O-MOE ASO (ISIS 104838) Across Species
Mechanism of Action: RNase H-Mediated Degradation
Many 2'-O-MOE ASOs are designed as "gapmers." These chimeric oligonucleotides consist of a central "gap" of 8-10 deoxynucleotides that are capable of recruiting and activating the enzyme RNase H1. This gap is flanked by 2'-O-MOE modified "wings" at the 5' and 3' ends.
The mechanism proceeds as follows:
-
The 2'-O-MOE ASO binds with high specificity to its complementary target mRNA sequence.
-
The DNA-RNA heteroduplex formed in the gap region is recognized by RNase H1.
-
RNase H1 selectively cleaves the RNA strand of the heteroduplex.
-
The cleaved mRNA is subsequently degraded by cellular exonucleases.
-
The ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of degradation.
Caption: RNase H mechanism for mRNA degradation by 2'-O-MOE ASOs.
Experimental Protocols
Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides
Objective: To synthesize a custom 2'-O-MOE modified antisense oligonucleotide.
Materials:
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Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.
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2'-O-MOE and DNA phosphoramidite monomers (A, C, G, T/U) with appropriate protecting groups.
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Activator solution (e.g., 5-ethylthio-1H-tetrazole).
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Capping reagents (e.g., acetic anhydride and N-methylimidazole).
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Oxidizing agent (e.g., iodine solution).
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Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
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Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
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Anhydrous acetonitrile.
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Automated DNA/RNA synthesizer.
Procedure:
-
Preparation: Load the CPG solid support into the synthesis column. Prepare fresh solutions of phosphoramidites, activator, and other reagents.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain using the deblocking solution. Wash thoroughly with acetonitrile. b. Coupling: Add the next phosphoramidite monomer and the activator solution to the column to couple the new base to the 5'-hydroxyl of the growing chain. c. Capping: Cap any unreacted 5'-hydroxyl groups using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing solution. e. Washing: Wash the column with acetonitrile to remove excess reagents.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone using the cleavage and deprotection solution at elevated temperature.
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Purification: Purify the full-length oligonucleotide from shorter failure sequences and other impurities using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV-Vis spectrophotometry at 260 nm.
Caption: Workflow for automated solid-phase synthesis of 2'-O-MOE ASOs.
In Vitro RNase H Cleavage Assay
Objective: To determine the ability of a 2'-O-MOE gapmer ASO to mediate RNase H cleavage of a target RNA.
Materials:
-
Target RNA transcript (radiolabeled or fluorescently labeled).
-
2'-O-MOE gapmer ASO.
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Recombinant human RNase H1 enzyme.
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RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Nuclease-free water.
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Gel loading buffer (containing formamide and a tracking dye).
-
Denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7M urea).
-
Gel electrophoresis apparatus and power supply.
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Phosphorimager or fluorescence scanner for visualization.
Procedure:
-
Annealing: Anneal the labeled target RNA with the ASO by mixing them in RNase H reaction buffer, heating to 90°C for 2 minutes, and then slowly cooling to room temperature.
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Reaction Setup: In a microcentrifuge tube, combine the annealed RNA/ASO duplex with RNase H1 enzyme in the reaction buffer. Include a negative control reaction without RNase H1.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis at a constant voltage until the tracking dye has migrated to the desired position.
-
Visualization and Analysis: Visualize the RNA fragments on the gel using a phosphorimager or fluorescence scanner. The presence of smaller cleavage products in the lane with RNase H1 indicates successful cleavage. Quantify the percentage of cleaved RNA relative to the total RNA.
Cellular Uptake and Signaling
The cellular uptake of 2'-O-MOE ASOs is a complex process that primarily occurs through endocytosis. The phosphorothioate backbone facilitates binding to various cell surface proteins, which can act as receptors to trigger internalization. Clathrin-mediated endocytosis is one of the major pathways involved.
Caption: Simplified pathway of 2'-O-MOE ASO cellular uptake.
Conclusion
Second-generation antisense oligonucleotides, particularly those with the 2'-O-MOE modification, represent a significant advancement in the field of nucleic acid therapeutics. Their enhanced binding affinity, superior nuclease resistance, and favorable pharmacokinetic properties have overcome many of the limitations of earlier ASO generations. The successful development of several approved 2'-O-MOE ASO drugs for a variety of diseases underscores the robustness and versatility of this technology. As research continues, further refinements in ASO chemistry and delivery methods will likely lead to even more effective and safer antisense therapies.
References
The Impact of 2'-O-Methoxyethyl Modification on RNA Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics. Among the most significant and widely adopted of these modifications is the 2'-O-methoxyethyl (2'-O-MOE) alteration of the ribose sugar. This in-depth technical guide explores the profound impact of the 2'-O-MOE modification on RNA binding affinity, offering a comprehensive overview for researchers, scientists, and professionals in the field of drug development. The inclusion of this modification has been shown to enhance the therapeutic properties of antisense oligonucleotides (ASOs) by increasing their binding affinity to target RNA, improving nuclease resistance, and reducing nonspecific protein binding.[1][2]
Enhanced Binding Affinity and Thermal Stability
A primary driver for the incorporation of 2'-O-MOE modifications is the significant enhancement of binding affinity to complementary RNA strands. This increased affinity translates to a greater thermal stability of the resulting RNA duplex. The 2'-O-MOE modification encourages the ribose sugar to adopt a C3'-endo pucker conformation, which is structurally similar to the A-form geometry of RNA duplexes.[2] This pre-organization of the oligonucleotide for hybridization reduces the entropic penalty of binding, leading to a more stable duplex.
Quantitative analysis of this enhanced stability is often expressed as the change in melting temperature (ΔTm) per modification. The melting temperature is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. An increase in Tm is indicative of a more stable duplex.
| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference Sequence Type |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6 | RNA |
| 2'-O-Methyl (2'-O-Me) | Similar to 2'-O-MOE | RNA |
| 2'-Fluoro (2'-F) | +2.5 | RNA |
This table summarizes the reported changes in melting temperature for various 2'-ribose modifications. The data highlights the significant stabilizing effect of the 2'-O-MOE modification.[2]
Mechanisms of Action and Therapeutic Implications
The enhanced binding affinity conferred by 2'-O-MOE modifications is pivotal for the two primary mechanisms of action for antisense oligonucleotides: RNase H-mediated degradation and steric hindrance.
RNase H-Mediated Degradation: In the "gapmer" design, a central block of unmodified DNA nucleotides is flanked by 2'-O-MOE modified wings.[1] This configuration allows the ASO to bind with high affinity to the target mRNA via the modified wings, while the central DNA-RNA hybrid is a substrate for RNase H, an enzyme that cleaves the RNA strand of the heteroduplex. This leads to the degradation of the target mRNA and subsequent reduction in protein expression.
Steric Hindrance: For applications such as splice modulation, ASOs can be fully modified with 2'-O-MOE. These ASOs bind to the target pre-mRNA with high affinity and physically block the binding of splicing factors, thereby altering the splicing pattern of the pre-mRNA. Because these fully modified ASOs do not activate RNase H, the target RNA is not degraded.
Caption: Mechanisms of action for 2'-O-MOE modified ASOs.
Experimental Protocols for Determining RNA Binding Affinity
Several biophysical techniques are employed to quantify the binding affinity of 2'-O-MOE modified oligonucleotides to their RNA targets. The following are detailed methodologies for key experiments.
Thermal Denaturation Studies (Tm)
Thermal denaturation is a fundamental method to assess the stability of a nucleic acid duplex. The melting temperature (Tm) is determined by monitoring the change in absorbance at 260 nm as a function of temperature.
Protocol:
-
Sample Preparation: Anneal the 2'-O-MOE modified oligonucleotide with its complementary RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2). The final concentration of the duplex should be in the micromolar range.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition:
-
Equilibrate the sample at a low temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high temperature (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.
-
The Tm is the temperature at which the absorbance is halfway between the upper and lower baselines. This can be determined from the first derivative of the melting curve.
-
Caption: Workflow for thermal denaturation studies.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare the 2'-O-MOE modified oligonucleotide and the target RNA in the same buffer (e.g., PBS) to minimize heats of dilution.
-
The concentration of the macromolecule in the cell is typically 10-100 µM, and the ligand in the syringe is 10-20 times more concentrated.
-
-
Instrumentation: Use an isothermal titration calorimeter.
-
Data Acquisition:
-
Load the RNA into the sample cell and the modified oligonucleotide into the injection syringe.
-
Perform a series of small injections of the oligonucleotide into the RNA solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the oligonucleotide to RNA.
-
Fit the data to a binding model to determine Kd, ΔH, and n.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target RNA onto a sensor chip (e.g., via a biotin-streptavidin interaction).
-
-
Instrumentation: Use a surface plasmon resonance instrument.
-
Data Acquisition:
-
Flow a solution of the 2'-O-MOE modified oligonucleotide (analyte) over the sensor chip surface at different concentrations.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a kinetic binding model to determine ka and kd.
-
Calculate the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: Overview of key experimental techniques.
Conclusion
The 2'-O-methoxyethyl modification represents a significant advancement in oligonucleotide chemistry, providing a powerful tool to enhance the therapeutic potential of antisense drugs. The increased binding affinity, coupled with improved nuclease resistance and favorable pharmacokinetic properties, has led to the successful development of several 2'-O-MOE modified ASO drugs. A thorough understanding of the impact of this modification on RNA binding affinity, along with the application of robust experimental techniques to quantify these effects, is essential for the continued innovation and success in the field of nucleic acid therapeutics.
References
The Core Principles of 2'-O-MOE Gapmer Technology: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide elucidates the fundamental concepts of 2'-O-(2-methoxyethyl) (2'-O-MOE) gapmer design and function. This document provides a comprehensive overview of their mechanism of action, design considerations, and the experimental protocols essential for their development and evaluation as therapeutic agents.
Introduction to 2'-O-MOE Gapmer Antisense Oligonucleotides
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating gene expression. Among the various ASO designs, 2'-O-MOE gapmers have emerged as a leading platform for therapeutic applications. These second-generation ASOs exhibit an enhanced pharmacological profile, including increased nuclease resistance, higher binding affinity for target RNA, and a favorable safety profile compared to their predecessors.[1][2][3]
A 2'-O-MOE gapmer is a chimeric oligonucleotide characterized by a central "gap" of deoxyribonucleotides, flanked by "wings" of 2'-O-MOE modified ribonucleotides.[4][5] This unique structure is central to its mechanism of action and therapeutic efficacy. The phosphorothioate (PS) backbone modification, where a non-bridging oxygen atom is replaced by sulfur, is also a common feature, conferring additional nuclease resistance.
Mechanism of Action: RNase H-Mediated Target Degradation
The primary function of 2'-O-MOE gapmers is to induce the degradation of the target mRNA through the action of Ribonuclease H (RNase H), an endogenous enzyme that recognizes DNA:RNA heteroduplexes. The process unfolds as follows:
-
Hybridization: The gapmer, circulating in the cell, identifies and binds to its complementary sequence on the target mRNA. The 2'-O-MOE modified wings enhance this binding affinity and specificity.
-
RNase H Recruitment: The central DNA gap of the gapmer, now hybridized to the mRNA, forms a DNA:RNA duplex. This structure is a substrate for RNase H.
-
mRNA Cleavage: RNase H cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.
-
Gapmer Recycling: Following cleavage, the intact gapmer is released and can bind to another molecule of the target mRNA, initiating another round of degradation in a catalytic manner.
This mechanism effectively silences the expression of the target gene at the post-transcriptional level.
Core Design Principles of 2'-O-MOE Gapmers
The design of an effective 2'-O-MOE gapmer involves careful consideration of several parameters to optimize potency, specificity, and safety.
-
Sequence Selection: The oligonucleotide sequence must be complementary to the target mRNA. Bioinformatics tools are used to identify accessible sites on the target mRNA that are not involved in strong secondary structures and to minimize potential off-target binding to other transcripts.
-
Gap Size: The central DNA gap typically ranges from 8 to 12 nucleotides. This length is critical to support RNase H activity.
-
Wing Length: The 2'-O-MOE modified wings usually consist of 2 to 5 nucleotides on each side of the gap. These wings protect the DNA gap from nuclease degradation and enhance binding affinity.
-
Phosphorothioate Backbone: A phosphorothioate backbone is uniformly incorporated to provide resistance against cellular nucleases, thereby increasing the half-life of the ASO.
Quantitative Performance Data
The performance of 2'-O-MOE gapmers can be quantified through various metrics, including binding affinity to the target RNA, resistance to nuclease degradation, and in vivo efficacy in reducing target mRNA levels.
| Modification Type | ΔTm per Modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.6 | |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | |
| 2'-Fluoro (2'-F) | +2.5 | |
| Locked Nucleic Acid (LNA) | +2 to +8 | |
| Table 1: Comparison of Binding Affinity (Melting Temperature, Tm) for Different 2' Modifications. |
| Parameter | First-Generation (PS-DNA) | Second-Generation (2'-O-MOE) | Reference |
| Nuclease Resistance | Moderate | High | |
| In Vitro Potency (IC50) | Higher concentration required | Lower concentration required | |
| In Vivo Efficacy | Lower | 5- to 10-fold more potent | |
| Hepatotoxicity | Sequence-dependent | Generally lower than LNA | |
| Table 2: Comparative Performance of 2'-O-MOE Gapmers. |
Key Experimental Protocols
Oligonucleotide Synthesis and Purification
2'-O-MOE gapmers are typically synthesized using automated solid-phase phosphoramidite chemistry.
Methodology:
-
Solid Support: The synthesis begins with the first nucleoside attached to a controlled pore glass (CPG) solid support.
-
Cycle of Synthesis: The synthesis proceeds in a step-wise manner for each subsequent nucleotide addition, involving four key chemical reactions:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite monomer. 2'-O-MOE and DNA phosphoramidites are used for the wings and gap, respectively.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation/Sulfurization: Conversion of the phosphite triester linkage to a more stable phosphate or phosphorothioate linkage.
-
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length product.
In Vitro Target Knockdown Assay
This assay evaluates the ability of a 2'-O-MOE gapmer to reduce the levels of its target mRNA in a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, A549) in 96-well plates and grow to approximately 70-80% confluency.
-
Transfection:
-
Prepare a transfection mix containing the 2'-O-MOE gapmer and a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium (e.g., Opti-MEM).
-
Incubate the mixture at room temperature for 20-30 minutes to allow the formation of lipid-oligonucleotide complexes.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
RNA Isolation: After 24-48 hours of incubation, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Gene Expression Analysis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
-
Quantify the levels of the target mRNA and a housekeeping gene (e.g., GAPDH, B2M) using quantitative real-time PCR (qRT-PCR) with SYBR Green or TaqMan probes.
-
Calculate the relative knockdown of the target mRNA using the ΔΔCt method.
-
Nuclease Resistance Assay
This assay assesses the stability of the 2'-O-MOE gapmer in the presence of nucleases.
Methodology:
-
Incubation: Incubate the 2'-O-MOE gapmer in a solution containing nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or in biological matrices like mouse serum or liver homogenate.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the oligonucleotide at each time point using methods like:
-
Polyacrylamide Gel Electrophoresis (PAGE): To visualize the degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of full-length oligonucleotide remaining.
-
-
Half-life Calculation: Determine the half-life of the oligonucleotide under the tested conditions.
In Vivo Efficacy and Toxicity Assessment in Animal Models
These studies evaluate the performance and safety of the 2'-O-MOE gapmer in a living organism.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) that is relevant to the disease being studied.
-
Administration: Administer the 2'-O-MOE gapmer via a suitable route (e.g., subcutaneous or intravenous injection). Dosing regimens can vary, for example, twice a week for three weeks.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney) for analysis.
-
Efficacy Assessment:
-
Isolate RNA from the collected tissues.
-
Measure the levels of the target mRNA using qRT-PCR to determine the extent of target knockdown.
-
-
Toxicity Assessment:
-
Collect blood samples to measure markers of liver toxicity (e.g., alanine aminotransferase [ALT], aspartate aminotransferase [AST]) and kidney function.
-
Perform histopathological examination of tissues to assess for any cellular damage or inflammation.
-
Monitor animal body weight and general health throughout the study.
-
Conclusion
2'-O-MOE gapmers represent a powerful and versatile platform for the development of antisense therapeutics. Their rational design, which balances nuclease resistance, high binding affinity, and an effective RNase H-mediated mechanism of action, has led to the successful development of several approved drugs. A thorough understanding of the core principles of their design and function, coupled with rigorous experimental evaluation as outlined in this guide, is crucial for advancing novel 2'-O-MOE gapmer-based therapies from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. criver.com [criver.com]
- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
The Genesis and Advancement of 2'-O-Methoxyethyl (2'-O-MOE) Antisense Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense technology has marked a paradigm shift in the landscape of drug discovery and development, offering a unique approach to modulating gene expression at the RNA level. Among the various chemical modifications developed to enhance the therapeutic potential of antisense oligonucleotides (ASOs), the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone of modern antisense drug design. This in-depth technical guide explores the discovery, development, and core principles of 2'-O-MOE antisense technology, providing a comprehensive resource for professionals in the field.
Discovery and Evolution of 2'-O-MOE Antisense Oligonucleotides
The journey of 2'-O-MOE ASOs began with the need to overcome the limitations of first-generation antisense compounds, primarily their susceptibility to nuclease degradation and modest binding affinity to target RNA. The 2'-O-MOE modification was identified through a collaborative research effort between Ciba-Geigy (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals)[1]. This groundbreaking work involved the systematic evaluation of various chemical modifications to the sugar moiety of oligonucleotides.
The 2'-O-MOE modification, which replaces the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group, was found to confer a unique combination of desirable properties. These include significantly enhanced resistance to nuclease degradation, increased binding affinity to complementary RNA, and favorable pharmacokinetic and toxicological profiles[1][2][3]. These attributes propelled 2'-O-MOE ASOs into the forefront of antisense research and clinical development, leading to the approval of several therapeutic agents.
Core Advantages of the 2'-O-MOE Modification
The strategic placement of the 2'-O-methoxyethyl group imparts several critical advantages to antisense oligonucleotides, making them robust candidates for therapeutic applications.
Enhanced Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic efficacy. The 2'-O-MOE modification provides a steric shield, protecting the phosphodiester backbone from nuclease attack. This results in a dramatically extended half-life in biological fluids and tissues. While precise quantitative data varies depending on the specific sequence and experimental conditions, studies have consistently demonstrated the superior stability of 2'-O-MOE modified oligonucleotides. For instance, some modified oligonucleotides have shown a half-life of over 72 hours in 10% fetal bovine serum, whereas unmodified counterparts are degraded within a much shorter timeframe[4].
| Oligonucleotide Modification | Nuclease Resistance (Half-life) |
| Unmodified Phosphodiester | Minutes |
| Phosphorothioate (First Generation) | Hours |
| 2'-O-MOE (Second Generation) | >72 hours in 10% FBS |
Increased Binding Affinity
The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which is optimal for binding to complementary RNA strands. This results in a more stable duplex formation, as evidenced by an increase in the melting temperature (Tm) of the oligonucleotide-RNA duplex. Each 2'-O-MOE modification contributes to an increase in Tm, enhancing the potency of the ASO.
| Modification | Increase in Melting Temperature (Tm) per Modification (°C) |
| 2'-O-MOE | +1.5 to +2.0 |
| 2'-O-Methyl | +1.0 to +1.5 |
| Unmodified DNA | Baseline |
Mechanisms of Action
2'-O-MOE ASOs primarily exert their effects through two distinct mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of RNA processing or translation.
RNase H-Mediated Degradation
The most common mechanism of action for 2'-O-MOE ASOs involves the recruitment of RNase H, a ubiquitous cellular enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. To achieve this, 2'-O-MOE ASOs are typically designed as "gapmers." A gapmer ASO consists of a central "gap" of deoxynucleotides (DNA) flanked by "wings" of 2'-O-MOE modified nucleotides. The 2'-O-MOE wings provide nuclease resistance and high binding affinity, while the central DNA gap, when bound to the target mRNA, creates the necessary substrate for RNase H recognition and subsequent cleavage of the mRNA. This leads to a reduction in the levels of the target protein.
Caption: RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer ASO.
Steric Hindrance
In cases where the degradation of the target RNA is not desired, 2'-O-MOE ASOs can be designed to act via a steric-blocking mechanism. These ASOs are typically fully modified with 2'-O-MOE and do not contain a DNA gap, thus they do not recruit RNase H. By binding to a specific site on a pre-mRNA or mRNA, these ASOs can physically obstruct the binding of cellular machinery involved in RNA processing. This can be utilized to:
-
Modulate Splicing: By binding to splice sites or splicing regulatory elements on a pre-mRNA, 2'-O-MOE ASOs can either promote the inclusion or exclusion of specific exons, thereby altering the final protein product.
-
Inhibit Translation: By targeting the 5'-untranslated region (UTR) or the start codon of an mRNA, these ASOs can prevent the assembly of the ribosomal machinery and block protein synthesis.
Caption: Steric hindrance mechanisms of 2'-O-MOE ASOs in splicing modulation and translation inhibition.
Experimental Protocols
The development and evaluation of 2'-O-MOE ASOs involve a series of well-defined experimental procedures.
Synthesis of 2'-O-Methoxyethyl Phosphoramidites
The synthesis of 2'-O-MOE phosphoramidites is a critical first step and is typically achieved through a multi-step chemical synthesis process. While detailed protocols can be complex and proprietary, the general workflow involves the protection of the nucleobase and the 5'-hydroxyl group of the ribonucleoside, followed by the alkylation of the 2'-hydroxyl group with a methoxyethylating agent. The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite building block for solid-phase oligonucleotide synthesis.
In Vitro RNase H Cleavage Assay
This assay is crucial for confirming the activity of gapmer ASOs.
Materials:
-
Target RNA transcript (in vitro transcribed or synthetic)
-
2'-O-MOE gapmer ASO
-
Recombinant RNase H
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
Urea-polyacrylamide gel
-
Gel loading buffer
-
Staining agent (e.g., SYBR Gold)
Procedure:
-
Annealing: Mix the target RNA and the 2'-O-MOE gapmer ASO in RNase H reaction buffer. Heat to 90°C for 2 minutes and then cool slowly to room temperature to allow for annealing.
-
RNase H Digestion: Add RNase H to the annealed mixture and incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent (e.g., EDTA).
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load onto a urea-polyacrylamide gel.
-
Visualization: After electrophoresis, stain the gel with a suitable fluorescent dye and visualize the RNA fragments using a gel documentation system. The appearance of cleavage products indicates successful RNase H activity.
Cell-Based Assay for mRNA Knockdown (RT-qPCR)
This protocol assesses the ability of a 2'-O-MOE ASO to reduce the levels of its target mRNA in a cellular context.
Materials:
-
Cultured cells expressing the target gene
-
2'-O-MOE ASO
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Transfection: Prepare a complex of the 2'-O-MOE ASO and the transfection reagent in serum-free medium according to the manufacturer's instructions. Add the complex to the cells and incubate for a specified period (e.g., 4-6 hours).
-
Incubation: Replace the transfection medium with complete growth medium and incubate the cells for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative PCR using the synthesized cDNA, primers, and probes for the target gene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells to determine the percentage of mRNA knockdown.
Drug Development and Clinical Translation
The journey of a 2'-O-MOE ASO from a promising candidate to an approved therapeutic involves a rigorous preclinical and clinical development program.
Caption: A simplified workflow for the development of 2'-O-MOE ASO therapeutics.
Preclinical Toxicology
Before human trials, extensive preclinical toxicology studies are conducted in animal models to assess the safety profile of the 2'-O-MOE ASO. These studies evaluate potential on-target and off-target toxicities, as well as the pharmacokinetic and pharmacodynamic properties of the drug candidate. Regulatory agencies such as the FDA provide guidance on the necessary nonclinical safety assessments for oligonucleotide-based therapeutics.
Clinical Trials
Clinical development of 2'-O-MOE ASOs follows a phased approach:
-
Phase I: Small studies in healthy volunteers or patients to primarily assess safety, tolerability, and pharmacokinetics.
-
Phase II: Studies in a larger group of patients to evaluate the preliminary efficacy of the drug and determine the optimal dose range.
-
Phase III: Large, pivotal trials to confirm the efficacy and safety of the drug in a broad patient population, providing the primary basis for regulatory approval.
Conclusion
The discovery and development of 2'-O-MOE antisense technology represent a significant milestone in the field of nucleic acid therapeutics. The unique combination of enhanced nuclease resistance, high binding affinity, and a well-characterized safety profile has established 2'-O-MOE ASOs as a versatile and powerful platform for the development of novel therapies for a wide range of diseases. As our understanding of RNA biology continues to expand, the potential applications of this technology are poised to grow, offering new hope for patients with unmet medical needs.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Designing 2'-O-MOE Gapmers for Gene Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step approach to the design and validation of 2'-O-methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs) for the purpose of gene knockdown.
Introduction to 2'-O-MOE Gapmers
2'-O-MOE gapmers are chemically modified, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target.[1] Their structure and chemical modifications enhance their stability, binding affinity, and efficacy, making them a powerful tool for gene silencing in both research and therapeutic applications.[1][2]
Mechanism of Action: The primary mechanism of action for 2'-O-MOE gapmers is the recruitment of the endogenous enzyme RNase H.[3][4] Upon the gapmer binding to its complementary mRNA sequence, an RNA:DNA heteroduplex is formed. RNase H recognizes this duplex and cleaves the RNA strand, leading to its degradation by cellular exonucleases and subsequent downregulation of protein expression. Mammalian cells contain two types of RNase H, but it is RNase H1 that is primarily responsible for ASO activity in both the nucleus and cytoplasm.
Advantages of the 2'-O-MOE Modification: The 2'-O-MOE modification is a second-generation ASO chemistry that offers several key advantages:
-
Increased Nuclease Resistance: The modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life.
-
Enhanced Binding Affinity: It increases the thermodynamic stability of the ASO-mRNA duplex, leading to tighter binding.
-
Reduced Toxicity: Compared to other modifications, 2'-O-MOE has a favorable safety profile.
Design Principles of 2'-O-MOE Gapmers
Step 1: Target RNA Selection and Validation
The initial and most critical step is the selection of the target RNA. This involves identifying the specific gene and transcript to be downregulated. For effective knockdown, it is crucial to select a target site that is accessible for ASO binding.
Bioinformatic Analysis:
-
Accessibility Prediction: Utilize RNA folding algorithms, such as mfold, to predict regions of the mRNA that are not involved in strong secondary structures and are therefore more likely to be accessible for hybridization.
-
Off-Target Assessment: It is essential to minimize the potential for off-target effects, where the ASO binds to and affects unintended RNAs. This can be mitigated by performing BLAST searches against relevant genome and transcriptome databases to identify potential off-target sequences with a high degree of complementarity.
Step 2: Gapmer Architecture
2'-O-MOE gapmers have a distinct tripartite structure:
-
5' and 3' Wings: These flanking regions typically consist of 2-5 2'-O-MOE modified ribonucleotides. These "wings" provide nuclease resistance and enhance binding affinity to the target RNA.
-
Central DNA Gap: This core region is composed of 8-12 unmodified deoxynucleotides. This DNA "gap" is essential for the recruitment and activation of RNase H, which mediates the cleavage of the target mRNA.
Step 3: Oligonucleotide Length and Gap Size Optimization
The overall length and the size of the DNA gap are critical parameters that influence both the potency and specificity of the gapmer.
-
Total Length: A total length of 16 to 20 nucleotides is generally considered optimal for 2'-O-MOE gapmers. Shorter sequences may have a higher risk of off-target effects, while longer ones can have reduced cellular uptake.
-
DNA Gap Size: A DNA gap of at least 8 to 10 bases is typically required for efficient RNase H recognition and cleavage.
Step 4: Sequence Selection and Off-Target Minimization
Careful sequence selection is paramount to ensure high on-target potency and minimal off-target effects.
-
GC Content: Aim for a GC content between 40% and 60%. This range generally provides a good balance of binding affinity and specificity.
-
Sequence Motifs to Avoid: Avoid sequences containing runs of three or more consecutive guanines (Gs), as these can be prone to self-aggregation. Also, be mindful of CpG motifs, which can sometimes trigger immune responses.
-
Self-Complementarity: Check for potential self-dimerization or hairpin structures that could interfere with the ASO binding to its target.
Step 5: Phosphorothioate (PS) Backbone Modification
The phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate backbone is replaced with sulfur, is a cornerstone of ASO chemistry.
-
Nuclease Resistance: The PS backbone significantly enhances the ASO's resistance to degradation by nucleases.
-
Protein Binding: PS modifications facilitate binding to plasma and cellular proteins, which can influence the ASO's distribution, cellular uptake, and overall performance.
Experimental Validation and Optimization
Following the in silico design, it is crucial to experimentally validate and optimize the designed gapmers.
Protocol 1: In Vitro Synthesis and Purification of Gapmers
ASOs are typically synthesized using automated solid-phase phosphoramidite chemistry. Following synthesis, the oligonucleotides are purified, commonly by High-Performance Liquid Chromatography (HPLC), to ensure high purity for subsequent experiments.
Protocol 2: In Vitro Knockdown Efficiency Assessment
This protocol is designed to determine the effectiveness of the designed gapmers in reducing target gene expression in a cellular context.
Methodology:
-
Cell Model Selection: Choose a cell line that is relevant to the target disease or biological question and expresses the target gene at a detectable level. Options range from immortalized cell lines to primary human cells or iPSCs, each with its own advantages and disadvantages regarding physiological relevance and scalability.
-
ASO Delivery:
-
Transfection: For initial screening, transfection reagents like Lipofectamine are often used to efficiently deliver ASOs into cells. A typical starting concentration range is 1 nM to 30 nM.
-
Gymnotic Uptake: To assess ASO efficacy without transfection reagents ("naked" uptake), higher concentrations (e.g., 0.5–10 µM) and longer incubation times (72 hours or more) are generally required.
-
-
RNA Quantification (qRT-PCR):
-
After a suitable incubation period (e.g., 24-48 hours), extract total RNA from the cells.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of the target mRNA relative to a stable housekeeping gene. This will quantify the degree of knockdown.
-
-
Protein Quantification (Western Blotting):
-
To confirm that the reduction in mRNA levels translates to a decrease in protein expression, perform a Western blot analysis. This involves lysing the cells, separating the proteins by gel electrophoresis, transferring them to a membrane, and probing with an antibody specific to the target protein.
-
Protocol 3: Stability Assay
This assay evaluates the resistance of the gapmers to degradation by nucleases present in biological fluids.
Methodology:
-
Incubate the ASO in a biological matrix such as mouse serum or liver homogenate for various time points (e.g., 0, 1, 3, 20 hours).
-
Stop the reaction at each time point.
-
Analyze the integrity of the ASO using methods like gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS) to determine the percentage of remaining intact ASO over time.
Protocol 4: Cytotoxicity Assay
It is important to assess whether the designed gapmers exhibit any toxic effects on the cells.
Methodology:
-
Treat cells with a range of ASO concentrations.
-
After a defined incubation period, assess cell viability using standard assays such as:
-
MTT Assay: Measures the metabolic activity of the cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Data Presentation and Interpretation
For clear comparison and interpretation of results, all quantitative data should be summarized in structured tables.
Table 1: Example Design Parameters for Gapmers Targeting Gene X
| ASO ID | Sequence (5' to 3') | Length (mer) | Gap Size (mer) | GC Content (%) | Predicted Tm (°C) |
|---|---|---|---|---|---|
| X-01 | GCTmoAmoUmoCmoATGCATAGCTGAmoCmoUmoAmoG | 20 | 10 | 50 | 65.2 |
| X-02 | CCAmoGmoUmoAmoCATGCTAGCATGmoAmoCmoCmoU | 20 | 10 | 55 | 68.5 |
| X-03 | UAGmoCmoAmoUmoGCTAGCATGCA*UmoGmoCmoAmoU | 20 | 10 | 50 | 66.8 |
mN represents a 2'-O-MOE modified nucleotide; N represents a DNA nucleotide with a phosphorothioate backbone.
Table 2: Sample qPCR Data for Knockdown Efficiency
| ASO ID | Concentration (nM) | Target mRNA Level (% of Control) | Standard Deviation |
|---|---|---|---|
| X-01 | 10 | 25.3 | 3.1 |
| X-02 | 10 | 15.8 | 2.5 |
| X-03 | 10 | 45.1 | 4.2 |
| Neg Ctrl | 10 | 98.7 | 5.5 |
Table 3: Summary of Stability and Cytotoxicity Data
| ASO ID | Stability in Serum (t½, hours) | Cytotoxicity (CC50, µM) |
|---|---|---|
| X-01 | > 24 | > 10 |
| X-02 | > 24 | > 10 |
| X-03 | > 24 | > 10 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts and workflows.
Caption: RNase H-mediated gene knockdown by a 2'-O-MOE gapmer.
Caption: Workflow for designing and validating 2'-O-MOE gapmers.
References
Application Notes and Protocols for In Vivo Delivery of 2'-O-MOE Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo delivery strategies for 2'-O-(2-methoxyethyl) (2'-O-MOE) modified oligonucleotides, a prominent class of second-generation antisense oligonucleotides (ASOs). This document details various delivery methods, presents comparative quantitative data, and offers detailed protocols for key experimental procedures to guide researchers in the successful in vivo application of these therapeutic molecules.
Introduction to 2'-O-MOE Modified Oligonucleotides
The 2'-O-MOE modification is a significant chemical advancement in oligonucleotide therapeutics that enhances the pharmacological properties of ASOs. This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar. This alteration provides several key advantages:
-
Increased Nuclease Resistance: The 2'-O-MOE modification protects the oligonucleotide from degradation by endo- and exonucleases, thereby prolonging its half-life in biological fluids and tissues.
-
Enhanced Binding Affinity: It increases the binding affinity of the ASO to its target RNA, leading to improved potency.
-
Reduced Immunogenicity: Compared to unmodified oligonucleotides, 2'-O-MOE ASOs have a lower risk of triggering innate immune responses.
These properties make 2'-O-MOE modified ASOs a robust platform for the development of antisense therapeutics for a wide range of diseases.
In Vivo Delivery Strategies
The successful in vivo delivery of 2'-O-MOE modified oligonucleotides is critical for their therapeutic efficacy. The primary delivery strategies can be categorized as follows:
-
Unconjugated (Gymnotic) Delivery: This approach relies on the inherent ability of phosphorothioate (PS)-modified ASOs to be taken up by cells without a specific delivery vehicle. This "free uptake" is thought to be mediated by interactions with cell surface proteins.
-
Conjugate-Mediated Delivery: This strategy involves the covalent attachment of a targeting ligand to the ASO to facilitate its uptake by specific cell types. A prime example is the conjugation of N-acetylgalactosamine (GalNAc), which targets the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes, leading to enhanced delivery to the liver.
-
Formulation-Based Delivery: This method encapsulates the ASO within a carrier system, such as a lipid nanoparticle (LNP), to protect it from degradation, improve its pharmacokinetic profile, and facilitate cellular uptake.
The choice of delivery strategy depends on the target organ, the desired pharmacokinetic profile, and the specific therapeutic application.
Quantitative Data on In Vivo Delivery
The following tables summarize quantitative data on the in vivo biodistribution and potency of 2'-O-MOE modified oligonucleotides delivered via different strategies.
Table 1: Comparison of Unconjugated vs. GalNAc-Conjugated 2'-O-MOE ASO Potency and Liver Distribution
| Parameter | Unconjugated 2'-O-MOE ASO | GalNAc-Conjugated 2'-O-MOE ASO | Fold Improvement | Reference |
| Potency (ED50 in humans) | High (mg/kg) | 4 - 10 mg/week | Up to 30-fold | [1][2][3] |
| Hepatocyte Delivery (% of total liver uptake) | ~12% | ~80% | ~6.7-fold | [1][4] |
| Incidence of Injection Site Reactions (human volunteers) | 28.6% | 0.9% | ~30-fold lower |
Table 2: Tissue Distribution of a 2'-O-MOE Modified ASO in Mice Following a Single Subcutaneous Injection (4.7 µmol/kg)
| Tissue | Concentration at Day 2 (µg/g) | Concentration at Day 7 (µg/g) |
| Liver | ~100 | ~75 |
| Kidney | ~200 | ~150 |
| Heart | ~10 | ~8 |
| Lung | ~20 | ~15 |
Data is estimated from graphical representations in the source material and should be considered approximate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo delivery of 2'-O-MOE modified oligonucleotides.
Protocol for In Vivo Administration of ASOs in Mice
This protocol outlines the general procedure for subcutaneous and intravenous administration of 2'-O-MOE ASOs in a mouse model.
Materials:
-
2'-O-MOE ASO sterile solution in phosphate-buffered saline (PBS)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Animal restrainer (optional)
Procedure:
Subcutaneous (SC) Injection:
-
Prepare the ASO solution to the desired concentration in sterile PBS. The final injection volume should typically be 100-200 µL for a mouse.
-
Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Wipe the injection site (typically the loose skin between the shoulder blades) with a 70% ethanol swab.
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the spine, ensuring it does not puncture the underlying muscle.
-
Slowly inject the ASO solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Intravenous (IV) Injection (Tail Vein):
-
Prepare the ASO solution as described for SC injection.
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Place the mouse in a restrainer to secure the tail.
-
Wipe the tail with a 70% ethanol swab to clean the injection site and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the ASO solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor.
Protocol for Tissue Harvesting and Homogenization for Oligonucleotide Quantification
This protocol describes the collection and processing of tissues for the subsequent analysis of ASO concentration.
Materials:
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials or other appropriate sample tubes
-
Liquid nitrogen or dry ice
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Lysis/homogenization buffer (e.g., RLT buffer from Qiagen RNeasy kits with β-mercaptoethanol)
Procedure:
-
At the designated time point post-ASO administration, euthanize the mouse using an approved method.
-
Perform a midline incision to expose the desired organs (e.g., liver, kidney, heart, lung).
-
Carefully dissect the organs of interest, minimizing contamination from adjacent tissues.
-
Rinse the harvested tissues in ice-cold PBS to remove excess blood.
-
Blot the tissues dry on a clean surface.
-
Weigh each tissue sample.
-
For immediate processing, place the tissue in a tube with an appropriate volume of lysis/homogenization buffer. For storage, snap-freeze the tissue in liquid nitrogen and store at -80°C until further use.
-
To homogenize, add the tissue and lysis buffer to a homogenization tube containing ceramic or steel beads (for a bead beater) or use a rotor-stator homogenizer.
-
Homogenize the tissue until a uniform lysate is obtained. Keep the samples on ice during and between homogenization steps to prevent degradation of the ASO and cellular components.
-
The resulting homogenate can be used for oligonucleotide extraction and quantification.
Protocol for Quantification of 2'-O-MOE Oligonucleotides in Tissues by Hybridization-Ligation ELISA
This protocol provides a general framework for a sensitive and specific method to quantify 2'-O-MOE ASOs in tissue homogenates.
Principle: This assay involves the hybridization of the target ASO to a capture probe immobilized on a plate and a detection probe. A ligation step can be included to enhance specificity for the full-length ASO. The detection probe is labeled (e.g., with digoxigenin), allowing for subsequent detection with an enzyme-conjugated antibody and a colorimetric or chemiluminescent substrate.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated capture probe (complementary to a portion of the ASO)
-
Digoxigenin-labeled detection probe (complementary to another portion of the ASO)
-
T4 DNA Ligase and ligation buffer (for ligation-based assays)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP or AP)
-
Enzyme substrate (e.g., TMB for HRP, pNPP for AP)
-
Stop solution (e.g., 2N H2SO4 for TMB)
-
Plate reader
Procedure:
-
Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated capture probe. Incubate and then wash to remove any unbound probe. Block the plate with blocking buffer to prevent non-specific binding.
-
Sample and Standard Preparation: Prepare a standard curve of the 2'-O-MOE ASO of known concentrations in a matrix that mimics the tissue homogenate. Dilute the tissue homogenate samples to fall within the range of the standard curve.
-
Hybridization: Add the standards and samples to the wells of the plate. Add the detection probe. Incubate to allow the ASO to hybridize to both the capture and detection probes, forming a "sandwich."
-
Ligation (Optional but Recommended for Specificity): If using a ligation-based approach, add T4 DNA ligase and the appropriate buffer to the wells. Incubate to ligate the capture and detection probes only when they are both correctly hybridized to the full-length ASO.
-
Washing: Wash the plate thoroughly to remove unbound ASO, probes, and other components of the sample matrix.
-
Detection: Add the enzyme-conjugated anti-digoxigenin antibody to the wells. Incubate and then wash.
-
Signal Development: Add the enzyme substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Quantify the ASO concentration in the samples by interpolating from the standard curve.
Protocol for Evaluating In Vivo Efficacy by qRT-PCR
This protocol describes how to measure the knockdown of the target mRNA in tissues following ASO treatment.
Materials:
-
RNA isolation kit (e.g., Qiagen RNeasy kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the tissue homogenates prepared in Protocol 4.2 using a commercial RNA isolation kit according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or the housekeeping gene, and the cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Include no-template controls to check for contamination and no-reverse-transcriptase controls to verify the absence of genomic DNA amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated groups to the control group.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo delivery of 2'-O-MOE modified oligonucleotides.
Caption: Overview of in vivo delivery strategies for 2'-O-MOE ASOs.
Caption: Cellular uptake and mechanism of action of GalNAc-conjugated 2'-O-MOE ASOs.
Caption: Experimental workflow for in vivo evaluation of 2'-O-MOE ASOs.
References
- 1. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nlorem.org [nlorem.org]
- 4. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2'-O-Methoxyethyl-ribocytidine (2'-O-MOE-rC) in siRNA and RNAi Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of RNA interference (RNAi) has revolutionized the field of functional genomics and holds immense promise for therapeutic applications. Small interfering RNAs (siRNAs), the key effectors of RNAi, can be designed to silence specific genes with high precision. However, unmodified siRNAs are susceptible to nuclease degradation and can trigger off-target effects and innate immune responses. Chemical modifications of siRNA duplexes have emerged as a critical strategy to overcome these limitations. Among these, the 2'-O-methoxyethyl (2'-O-MOE) modification has proven to be a valuable tool for enhancing the stability, specificity, and in vivo performance of siRNAs. This document provides detailed application notes and protocols for the use of 2'-O-MOE-modified siRNAs in RNAi experiments.
The 2'-O-MOE modification involves the addition of a methoxyethyl group to the 2' position of the ribose sugar.[1] This modification enhances nuclease resistance, increases binding affinity to target mRNA, and can reduce immune recognition.[1] Strategic incorporation of 2'-O-MOE residues within an siRNA duplex can significantly improve its pharmacokinetic and pharmacodynamic properties.
Key Advantages of 2'-O-MOE Modification in siRNA
-
Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the half-life of the siRNA in biological fluids.[1][2]
-
Increased Binding Affinity: 2'-O-MOE modifications lock the ribose sugar in an A-form helical conformation, which is favorable for binding to the target RNA, leading to increased thermal stability (Tm) of the siRNA-mRNA duplex.[2]
-
Reduced Off-Target Effects: Site-specific placement of 2'-O-MOE modifications can influence the loading of the siRNA strands into the RNA-induced silencing complex (RISC), favoring the guide strand and reducing off-target gene silencing mediated by the passenger strand. Combining 2'-O-MOE with other modifications, such as 2'-O-methyl (OMe), can further synergistically improve specificity.
-
Modulation of Immune Stimulation: Chemical modifications, including 2'-O-MOE, can help to reduce the recognition of siRNAs by Toll-like receptors (TLRs), thereby mitigating the induction of an innate immune response.
Applications of 2'-O-MOE Modified siRNAs
2'-O-MOE modified siRNAs are utilized in a wide range of applications, from basic research to preclinical and clinical development:
-
Functional Genomics: To achieve potent and durable gene silencing for studying gene function in cell culture and in vivo models.
-
Target Validation: For validating the therapeutic potential of specific gene targets with enhanced in vivo efficacy.
-
Therapeutic siRNA Development: As a key component in the design of therapeutic siRNA candidates with improved drug-like properties. For instance, the combination of 2'-O-MOE with other modifications is a strategy employed in clinically evaluated antisense oligonucleotides.
Data on the Impact of 2'-O-MOE Modifications
The strategic placement of 2'-O-MOE modifications, often in conjunction with other chemical modifications like 2'-O-methyl (2'-OMe), has been shown to significantly impact siRNA performance.
Table 1: Effect of Site-Specific 2'-MOE and 2'-OMe Modifications on siRNA Activity and Specificity
| siRNA Target | Modification Strategy | Guide Strand Activity (relative to unmodified) | Passenger Strand Activity (relative to unmodified) | Key Findings | Reference |
| Cdc2 | Guide strand: 2'-MOE at positions 9 & 10 | Improved | Markedly Reduced | Facilitated oriented RISC loading, improving specificity. | |
| Cdc2 | Guide strand: 2'-MOE at 9 & 10; Passenger strand: 2'-OMe at 14 | Improved | Further Reduced | Synergistic effect on improving siRNA specificity. | |
| ICAM1 | Combined 2'-MOE and 2'-OMe modifications | Maintained | Eliminated | Eliminated off-target effects of the passenger strand. |
Experimental Protocols
Protocol 1: Design of 2'-O-MOE Modified siRNAs
-
Target Sequence Selection: Utilize a validated siRNA sequence against your gene of interest.
-
Modification Strategy:
-
For Enhanced Stability: Incorporate 2'-O-MOE modifications at the 3'-overhangs and potentially at alternating positions within both the guide and passenger strands.
-
To Reduce Off-Target Effects (Passenger Strand): Introduce 2'-O-MOE modifications at positions 9 and 10 of the passenger strand.
-
To Enhance Specificity (Combined Modification): Modify the guide strand with 2'-O-MOE at positions 9 and 10, and the passenger strand with a 2'-O-methyl (OMe) modification at position 14.
-
-
Synthesis: Order the custom-synthesized, modified siRNA duplex from a reputable supplier. Ensure high-performance liquid chromatography (HPLC) purification.
Protocol 2: In Vitro Transfection of 2'-O-MOE Modified siRNAs
-
Cell Culture: Plate cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Resuspend the lyophilized 2'-O-MOE modified siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Transfection Complex Formation:
-
For each well, dilute 1 µL of the 20 µM siRNA stock solution into 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 1 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into 50 µL of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of the siRNA-transfection reagent complex to each well containing cells and culture medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.
Protocol 3: Analysis of Gene Silencing by Quantitative RT-PCR (qRT-PCR)
-
RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qRT-PCR using a real-time PCR detection system.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a negative control (e.g., cells transfected with a non-targeting siRNA).
Visualizing Workflows and Concepts
Experimental Workflow for Evaluating Modified siRNA
Caption: Workflow for designing, testing, and analyzing 2'-O-MOE modified siRNAs.
Mechanism of RISC Loading and Specificity Enhancement
Caption: 2'-O-MOE modification promotes asymmetric RISC loading for improved specificity.
Conclusion
The 2'-O-MOE modification is a powerful tool for optimizing the properties of siRNAs for both research and therapeutic applications. By enhancing nuclease stability, increasing target affinity, and reducing off-target effects, 2'-O-MOE modifications contribute to the development of more potent and specific gene silencing agents. The protocols and data presented here provide a guide for the rational design and application of 2'-O-MOE-modified siRNAs in RNAi experiments. Careful consideration of the placement and combination of these modifications will enable researchers to harness the full potential of RNA interference.
References
Application Notes and Protocols: Modulating Alternative Splicing with 2'-O-MOE Antisense Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific RNA target sequence through Watson-Crick base pairing and modulate its function.[1][2][3] One of the key therapeutic applications of ASOs is the modulation of alternative splicing, a fundamental process of gene regulation that allows for the production of multiple protein isoforms from a single gene.[4][5] Errors in splicing are a known cause of numerous genetic diseases.
Among the various chemical modifications developed to enhance the therapeutic properties of ASOs, the 2'-O-methoxyethyl (2'-MOE) modification has emerged as a particularly valuable tool. This second-generation modification, where a methoxyethyl group replaces the 2'-hydroxyl group of the ribose sugar, confers several advantageous properties to the ASO, including:
-
Increased Nuclease Resistance: The 2'-MOE modification protects the ASO from degradation by cellular nucleases, prolonging its half-life and therapeutic effect.
-
Enhanced Binding Affinity: It increases the binding affinity of the ASO to its target RNA, leading to higher potency.
-
Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-MOE ASOs generally exhibit a more favorable safety profile.
This document provides detailed application notes and protocols for utilizing 2'-O-MOE ASOs to modulate alternative splicing for research and therapeutic development.
Mechanism of Action: Steric Blockade of Splicing Elements
Unlike some ASOs that mediate the degradation of target mRNA via RNase H, 2'-O-MOE ASOs used for splicing modulation typically function through a steric-blocking mechanism. By binding to specific sequences on the pre-mRNA, they can physically obstruct the access of splicing factors (proteins or other RNA molecules) to key regulatory elements.
These targetable elements can include:
-
Exonic Splicing Enhancers (ESEs): Binding to an ESE can prevent the recruitment of SR proteins, leading to the exclusion (skipping) of that exon.
-
Exonic Splicing Silencers (ESSs): Masking an ESS can prevent the binding of repressor proteins like hnRNPs, promoting the inclusion of the exon.
-
Intronic Splicing Enhancers (ISEs) and Silencers (ISSs): Similar to their exonic counterparts, these intronic elements can be targeted to modulate splicing. A notable example is the targeting of an ISS in intron 7 of the SMN2 gene by the approved drug nusinersen to promote exon 7 inclusion for the treatment of Spinal Muscular Atrophy (SMA).
-
Splice Sites: ASOs can be designed to block the 5' or 3' splice sites of an exon, leading to its exclusion from the mature mRNA.
The binding of the 2'-O-MOE ASO to the pre-mRNA alters the assembly of the spliceosome, the cellular machinery responsible for splicing, thereby redirecting the splicing pattern to either include or exclude a target exon.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for RNase H-Dependent Gene Silencing with 2'-O-MOE Gapmers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can be designed to bind to specific mRNA sequences and modulate gene expression.[1][2] Among the various classes of ASOs, 2'-O-methoxyethyl (2'-O-MOE) gapmers are a prominent and clinically advanced design for inducing gene silencing.[3][4] These chimeric oligonucleotides are engineered to leverage the endogenous enzyme RNase H for the targeted degradation of messenger RNA (mRNA), thereby preventing the synthesis of a specific protein.[5]
2'-O-MOE gapmers typically consist of a central "gap" of deoxynucleotides (DNA) that is flanked by "wings" of 2'-O-MOE modified ribonucleotides. The 2'-O-MOE modifications on the wings increase the binding affinity of the ASO to its target RNA, enhance nuclease resistance, and improve its pharmacokinetic and toxicological profile. The central DNA gap, when hybridized to the target mRNA, forms a DNA-RNA heteroduplex that is a substrate for RNase H1. RNase H1 then cleaves the RNA strand of this duplex, leading to the destruction of the mRNA and subsequent downregulation of the target protein.
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of RNase H-dependent gene silencing using 2'-O-MOE gapmers in a cell culture setting.
Mechanism of Action
The signaling pathway for RNase H-dependent gene silencing by 2'-O-MOE gapmers is a multi-step process that begins with the introduction of the ASO into the cell and culminates in the degradation of the target mRNA.
Caption: RNase H-dependent gene silencing pathway.
Experimental Design and Workflow
A typical workflow for evaluating the efficacy of 2'-O-MOE gapmers involves several key stages, from the initial delivery of the ASO to the final analysis of gene expression. A negative control (non-targeting gapmer) should always be included to assess off-target effects and ensure the observed knockdown is specific to the targeted sequence.
Caption: Experimental workflow for gapmer evaluation.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for in vitro experiments with 2'-O-MOE gapmers.
Table 1: 2'-O-MOE Gapmer Design and Transfection Parameters
| Parameter | Typical Range/Value | Notes |
| Gapmer Length | 16-23 nucleotides | Shorter lengths can improve specificity. |
| DNA Gap Size | 8-12 deoxynucleotides | Essential for RNase H1 recognition and cleavage. |
| 2'-O-MOE Wings | 2-7 nucleotides per wing | Enhances binding affinity and nuclease resistance. |
| Backbone Chemistry | Phosphorothioate (PS) linkages | Increases nuclease resistance. |
| Cell Line Example | HeLa, A549, patient-derived fibroblasts | Choice depends on the target gene's expression. |
| Transfection Reagent | Lipid-based (e.g., Lipofectamine™) | Common for in vitro delivery. |
| Gapmer Concentration | 1.25 - 100 nM | Dose-response experiments are recommended for optimization. |
| Incubation Time | 24 - 72 hours | Time-course experiments can determine optimal knockdown. |
Table 2: Expected Knockdown Efficiency
| Analysis Method | Target | Expected Knockdown |
| qRT-PCR | mRNA | ≥70% reduction |
| Western Blot | Protein | Variable, depends on protein half-life |
Experimental Protocols
Protocol 1: Transfection of 2'-O-MOE Gapmers into Cultured Cells
This protocol outlines a reverse transfection procedure for a 96-well plate format, which is suitable for screening multiple gapmers or concentrations.
Materials:
-
Lyophilized 2'-O-MOE gapmers (target-specific and non-targeting control)
-
Sterile, nuclease-free buffer (e.g., IDTE pH 7.5)
-
Cell culture medium (e.g., DMEM) with 10% FBS, without antibiotics
-
HeLa cells (or other suitable cell line)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
Opti-MEM™ I Reduced Serum Medium
-
96-well tissue culture plates
Procedure:
-
Reconstitute Gapmers: Briefly centrifuge the lyophilized gapmer tubes. Reconstitute in sterile buffer to a stock concentration of 100 µM.
-
Prepare Gapmer-Lipid Complexes:
-
For each gapmer, dilute the 100 µM stock to the desired working concentrations (e.g., starting with a dose range of 0.1 nM, 0.3 nM, 1 nM, and 3 nM).
-
In a sterile tube, mix the diluted gapmer with a lipid-based transfection reagent in a serum-free medium like Opti-MEM™, following the manufacturer's instructions.
-
Incubate the mixture at room temperature for 20 minutes to allow the formation of gapmer-lipid complexes.
-
-
Plate Complexes: Add 50 µL of the gapmer-lipid complex to triplicate wells of a 96-well plate.
-
Cell Seeding:
-
During the complex incubation, harvest and count the cells.
-
Dilute the cells in antibiotic-free medium containing 10% FBS to a concentration of 240,000 cells/mL.
-
Add 100 µL of the cell suspension (24,000 cells) to each well containing the gapmer-lipid complexes.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 72 hours.
Protocol 2: Analysis of mRNA Knockdown by qRT-PCR
Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive method to measure the reduction in target mRNA levels.
Materials:
-
Transfected and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan™)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize first-strand cDNA from an equal amount of total RNA for all samples using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for the target and housekeeping genes.
-
Determine the relative expression of the target mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the non-targeting control. An effective knockdown is generally indicated by a reduction of ≥70% in target mRNA levels.
-
Protocol 3: Analysis of Protein Knockdown by Western Blot
Western blotting is used to confirm that the reduction in mRNA levels translates to a decrease in the target protein.
Materials:
-
Transfected and control cells from Protocol 1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
-
References
Application Notes and Protocols for the Purification and Analysis of 2'-O-MOE Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and analysis of 2'-O-(2-methoxyethyl) (2'-O-MOE) modified oligonucleotides. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in the development of oligonucleotide therapeutics.
Introduction to 2'-O-MOE Oligonucleotides
2'-O-MOE oligonucleotides are a class of second-generation antisense oligonucleotides (ASOs) that have demonstrated significant therapeutic potential.[1][2] The 2'-O-MOE modification, where a methoxyethyl group is attached to the 2'-position of the ribose sugar, confers several advantageous properties.[2] These include enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic profiles.[1][2] As with other synthetic oligonucleotides, the manufacturing process of 2'-O-MOE ASOs can result in various impurities, such as shorter sequences (shortmers, n-1) and longer sequences (longmers, n+1), as well as molecules with incomplete deprotection or other modifications. Therefore, robust purification and analytical methods are critical to ensure the purity, potency, and safety of these therapeutic molecules.
Purification of 2'-O-MOE Oligonucleotides
The primary goal of purification is to isolate the full-length, desired 2'-O-MOE oligonucleotide from process-related impurities. The most common and effective techniques for this purpose are high-performance liquid chromatography (HPLC) based methods, primarily Ion-Exchange (IEX) and Reversed-Phase (RP) chromatography.
Purification Workflow
A typical workflow for the purification of 2'-O-MOE oligonucleotides involves initial purification of the crude product followed by desalting and final formulation.
Caption: General workflow for the purification of 2'-O-MOE oligonucleotides.
Ion-Exchange Chromatography (IEX-HPLC)
IEX-HPLC separates oligonucleotides based on the net negative charge of their phosphodiester or phosphorothioate backbone. Longer oligonucleotides, having more phosphate groups, exhibit a stronger negative charge and therefore bind more tightly to the positively charged stationary phase. Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.
Table 1: Comparison of IEX-HPLC and RP-HPLC for Oligonucleotide Purification
| Feature | Ion-Exchange (IEX) HPLC | Reversed-Phase (RP) HPLC |
| Principle of Separation | Charge-based (number of phosphate groups) | Hydrophobicity-based |
| Primary Application | Separation of oligonucleotides based on length (n, n-1, n+1) | Separation of full-length product from more hydrophobic or less hydrophobic impurities |
| Resolution of Shortmers | Generally provides good resolution of n-1 failure sequences. | Can also resolve shortmers, but resolution may vary depending on the sequence and modifications. |
| Throughput | Can be lower due to longer equilibration and gradient times. | Generally higher throughput. |
| MS Compatibility | Not directly compatible with MS due to high salt concentrations in the mobile phase. | Compatible with MS when using volatile ion-pairing agents and buffers. |
Experimental Protocol: IEX-HPLC Purification
Objective: To purify a crude 2'-O-MOE oligonucleotide sample to >95% purity.
Materials:
-
Crude 2'-O-MOE oligonucleotide, lyophilized
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5
-
Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.5
-
HPLC System: A biocompatible HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: A strong anion-exchange column suitable for oligonucleotide purification (e.g., DNAPac PA200 or equivalent).
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude oligonucleotide in Mobile Phase A to a concentration of approximately 10 mg/mL. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 5 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and loading capacity.
-
Gradient Elution: Elute the bound oligonucleotides using a linear gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 0% B
-
-
Detection and Fraction Collection: Monitor the elution profile at 260 nm. Collect fractions corresponding to the main peak, which represents the full-length 2'-O-MOE oligonucleotide. Shorter failure sequences will typically elute earlier.
-
Post-Purification Processing: Pool the fractions containing the purified product. The collected fractions will have a high salt concentration and will require desalting.
Reversed-Phase Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. For oligonucleotides, the separation is influenced by the bases and any hydrophobic modifications. To retain the highly polar oligonucleotides on a non-polar stationary phase, an ion-pairing agent is added to the mobile phase. The ion-pairing agent, typically a tertiary amine like triethylamine (TEA), forms a neutral complex with the negatively charged phosphate backbone, increasing its hydrophobicity and allowing it to interact with the stationary phase.
Experimental Protocol: RP-HPLC Purification
Objective: To purify a crude 2'-O-MOE oligonucleotide sample using ion-pair reversed-phase HPLC.
Materials:
-
Crude 2'-O-MOE oligonucleotide, lyophilized
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile, pH 7.0
-
HPLC System: An HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide separations.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a desired concentration and filter.
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is observed.
-
Injection: Inject the prepared sample.
-
Gradient Elution: Elute the sample with a linear gradient of increasing Mobile Phase B. A typical gradient could be:
-
0-5 min: 5% B
-
5-45 min: 5-65% B
-
45-50 min: 65-100% B
-
50-55 min: 100% B
-
55-60 min: 100-5% B
-
-
Detection and Fraction Collection: Monitor the eluate at 260 nm and collect the fractions corresponding to the major peak.
-
Post-Purification Processing: Pool the purified fractions and remove the volatile mobile phase components by lyophilization.
Analysis of 2'-O-MOE Oligonucleotides
Following purification, a suite of analytical techniques is employed to confirm the identity, purity, and integrity of the 2'-O-MOE oligonucleotide.
Analytical Workflow
The analysis of purified 2'-O-MOE oligonucleotides typically involves a combination of chromatographic and electrophoretic methods, along with mass spectrometry for identity confirmation.
Caption: Workflow for the analysis of purified 2'-O-MOE oligonucleotides.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the definitive identification of oligonucleotides. It combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. For oligonucleotides, electrospray ionization (ESI) is the most commonly used ionization technique.
Table 2: Performance of Analytical Techniques for 2'-O-MOE Oligonucleotides
| Analytical Technique | Parameter Measured | Typical Performance |
| IEX-HPLC | Purity (length-based impurities) | High resolution of n-1 and n+1 species. |
| RP-HPLC | Purity (hydrophobicity-based impurities) | Good separation of full-length product from failure sequences and other impurities. |
| LC-MS (ESI) | Molecular Weight (Identity) | Accurate mass determination for confirmation of the correct sequence. |
| Capillary Gel Electrophoresis (CGE) | Size and Purity | High-resolution separation based on size, capable of single-base resolution. |
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of a purified 2'-O-MOE oligonucleotide.
Materials:
-
Purified 2'-O-MOE oligonucleotide
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water.
-
LC-MS System: An HPLC or UHPLC system coupled to an ESI mass spectrometer.
-
Column: A C18 reversed-phase column suitable for LC-MS analysis of oligonucleotides.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in Mobile Phase A (e.g., 10-50 µM).
-
LC Separation:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the sample.
-
Apply a suitable gradient of Mobile Phase B to elute the oligonucleotide.
-
-
MS Detection:
-
Set the ESI source to negative ion mode.
-
Acquire mass spectra across the expected m/z range for the oligonucleotide. The oligonucleotide will appear as a series of multiply charged ions.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the 2'-O-MOE oligonucleotide sequence.
-
Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution analytical technique that separates oligonucleotides based on their size with single-base resolution. The capillary is filled with a sieving matrix (gel) that hinders the migration of larger molecules more than smaller ones. CGE is particularly useful for assessing the purity of synthetic oligonucleotides and resolving failure sequences.
Experimental Protocol: CGE Analysis
Objective: To determine the purity and size of a 2'-O-MOE oligonucleotide.
Materials:
-
Purified 2'-O-MOE oligonucleotide
-
Sieving Gel/Buffer: Commercially available or laboratory-prepared gel-buffer system for oligonucleotide analysis.
-
Capillary Electrophoresis System: A CE instrument equipped with a UV or fluorescence detector.
-
Coated Capillary: A neutral-coated capillary to minimize electroosmotic flow.
Procedure:
-
Capillary Preparation: Condition the capillary according to the manufacturer's instructions. Fill the capillary with the sieving gel.
-
Sample Preparation: Dissolve the oligonucleotide in water or a low-salt buffer to a concentration suitable for detection.
-
Injection: Inject the sample into the capillary using electrokinetic injection.
-
Separation: Apply a high voltage across the capillary to effect separation. The separation time is typically short, often less than 30 minutes.
-
Detection: Detect the migrating oligonucleotides as they pass the detector window (typically at 260 nm).
-
Data Analysis: Analyze the resulting electropherogram to determine the purity of the sample by calculating the peak area of the full-length product relative to the total peak area of all oligonucleotide species.
Conclusion
The purification and analysis of 2'-O-MOE oligonucleotides are critical steps in the development of these promising therapeutics. A combination of chromatographic and electrophoretic techniques, coupled with mass spectrometry, provides a robust framework for ensuring the quality, purity, and identity of the final product. The protocols provided in these application notes offer a starting point for establishing reliable and reproducible methods in a research or drug development setting.
References
Application of 2'-O-Methoxyethyl (2'-O-MOE) Modifications in CRISPR-Cas9 Guide RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized genome editing, offering a powerful tool for basic research, drug discovery, and therapeutic development. The system's specificity and efficiency are primarily determined by the guide RNA (gRNA), which directs the Cas9 nuclease to the target DNA sequence. However, unmodified gRNAs are susceptible to degradation by cellular nucleases, limiting their stability and, consequently, their editing efficiency, particularly in challenging applications such as primary cells or in vivo delivery.
Chemical modifications of the gRNA backbone can significantly enhance its stability and performance. Among these, 2'-O-alkyl modifications, such as 2'-O-methyl (2'-O-Me) and the closely related 2'-O-methoxyethyl (2'-O-MOE), are widely employed. These modifications involve the addition of a methyl or methoxyethyl group to the 2' hydroxyl of the ribose sugar. This alteration provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage. While the bulk of published research focuses on the 2'-O-Me modification, the principles and observed benefits are largely translatable to the 2'-O-MOE modification, which is also known to enhance nuclease resistance and binding affinity to complementary RNA.[1]
These application notes provide a comprehensive overview of the use of 2'-O-MOE/Me modifications in CRISPR-Cas9 gRNAs, including their impact on stability, efficiency, and specificity. Detailed protocols for the synthesis, delivery, and analysis of modified gRNAs are also presented.
Advantages of 2'-O-MOE/Me Modifications
Incorporating 2'-O-MOE or 2'-O-Me modifications into synthetic gRNAs offers several key advantages:
-
Increased Nuclease Resistance: The primary benefit is enhanced stability in the presence of cellular nucleases, leading to a longer functional half-life of the gRNA.[2][3][4] This is particularly crucial when delivering gRNA as a synthetic molecule, either alone or in complex with Cas9 protein (ribonucleoprotein, RNP).
-
Improved Editing Efficiency: By preventing premature degradation, these modifications ensure that a higher concentration of intact gRNA is available to complex with Cas9 and direct it to the target site, often resulting in increased on-target editing efficiency.[2]
-
Reduced Off-Target Effects: Some studies suggest that specific modification patterns can improve the discrimination of the Cas9-gRNA complex, leading to a reduction in off-target cleavage.
-
Enables Co-delivery with Cas9 mRNA: Unmodified gRNAs are rapidly degraded when co-electroporated with Cas9 mRNA. Chemical modifications provide the necessary stability to enable this efficient, DNA-free delivery method.
-
Lower Cellular Toxicity: In some instances, modified gRNAs have been shown to be less toxic to cells compared to unmodified or other types of modified RNAs.
Data Summary: Performance of 2'-O-Me Modified gRNAs
The following tables summarize quantitative data from studies evaluating the performance of 2'-O-Me and 2'-O-Me phosphorothioate (MS) modified gRNAs. This data serves as a strong proxy for the expected performance of 2'-O-MOE modified gRNAs.
Table 1: Effect of 2'-O-Me Phosphorothioate (MS) Modifications on Gene Editing Efficiency via Co-electroporation with Cas9 mRNA in K-562 Cells
| Gene Target | gRNA Modification Pattern | Average Indel Frequency (%) | Fold Change vs. Unmodified |
| PPIB | Unmodified (Sequential Electroporation) | 25 | - |
| Unmodified (Co-electroporation) | Not Detected | - | |
| 1xMS (both ends of sgRNA) | 28 | >28 | |
| 2xMS (both ends of sgRNA) | 30 | >30 | |
| 3xMS (both ends of sgRNA) | 29 | >29 | |
| PSMD11 | Unmodified (Sequential Electroporation) | 35 | - |
| Unmodified (Co-electroporation) | Not Detected | - | |
| 1xMS (both ends of sgRNA) | 38 | >38 | |
| 2xMS (both ends of sgRNA) | 40 | >40 | |
| 3xMS (both ends of sgRNA) | 39 | >39 |
Data adapted from Basila et al., 2017.
Table 2: Comparison of Different Delivery Methods and gRNA Modifications on Gene Editing in U2OS and HeLa Cells
| Cell Line | Delivery Method | gRNA Modification | Average Indel Frequency (%) |
| U2OS | Lipid Co-transfection (Cas9 mRNA) | Unmodified crRNA:tracrRNA | 22 |
| Lipid Co-transfection (Cas9 mRNA) | 2xMS (5' crRNA & 3' tracrRNA) | 25 | |
| Lipid Co-transfection (Cas9 protein) | Unmodified crRNA:tracrRNA | 35 | |
| Lipid Co-transfection (Cas9 protein) | 2xMS (5' crRNA & 3' tracrRNA) | 45 | |
| HeLa | Lipid Co-transfection (Cas9 mRNA) | Unmodified crRNA:tracrRNA | 15 |
| Lipid Co-transfection (Cas9 mRNA) | 2xMS (5' crRNA & 3' tracrRNA) | 28 | |
| Lipid Co-transfection (Cas9 protein) | Unmodified crRNA:tracrRNA | 30 | |
| Lipid Co-transfection (Cas9 protein) | 2xMS (5' crRNA & 3' tracrRNA) | 42 |
Data synthesized from findings reported by Basila et al., 2017.
Experimental Protocols
Protocol 1: Synthesis of 2'-O-MOE/Me Modified Guide RNA
Chemically modified gRNAs are typically synthesized using solid-phase phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
2'-O-MOE or 2'-O-Me RNA phosphoramidites (A, C, G, U)
-
Phosphorothioate amidites (for PS linkages)
-
Controlled pore glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (activator, oxidizing agent, deblocking agent, capping agent)
-
Deprotection solution (e.g., ammonium hydroxide/methylamine)
-
HPLC purification system
Methodology:
-
Sequence Design: Design the crRNA and tracrRNA sequences or a single guide RNA (sgRNA) sequence targeting the desired genomic locus. Specify the positions for 2'-O-MOE/Me and any other modifications (e.g., phosphorothioate linkages at the 5' and 3' ends for enhanced exonuclease resistance).
-
Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence and modification pattern. The synthesis cycle consists of: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next phosphoramidite to the growing chain. c. Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester. For phosphorothioate linkages, a sulfurizing agent is used instead of an oxidizing agent.
-
Cleavage and Deprotection: After synthesis, the gRNA is cleaved from the CPG support and all protecting groups are removed by incubation in the deprotection solution.
-
Purification: The crude gRNA is purified by High-Performance Liquid Chromatography (HPLC) to remove truncated sequences and other impurities.
-
Desalting and Quantification: The purified gRNA is desalted and its concentration is determined by UV spectrophotometry at 260 nm.
-
Quality Control: The integrity and purity of the final product are assessed by mass spectrometry and analytical HPLC or gel electrophoresis.
Caption: Workflow for the synthesis of chemically modified gRNAs.
Protocol 2: Co-electroporation of Modified gRNA and Cas9 mRNA
This protocol is suitable for cell types amenable to electroporation and is highly effective due to the transient expression of the CRISPR-Cas9 components.
Materials:
-
Cultured mammalian cells
-
2'-O-MOE/Me modified gRNA (crRNA:tracrRNA or sgRNA)
-
In vitro transcribed Cas9 mRNA
-
Electroporation system (e.g., Lonza Nucleofector™, Bio-Rad Gene Pulser)
-
Electroporation cuvettes
-
Appropriate electroporation buffer/solution
-
Cell culture medium
Methodology:
-
Cell Preparation: Harvest cells in the exponential growth phase. Count the cells and resuspend the required number (e.g., 2 x 10^5 to 1 x 10^6 cells) in the appropriate electroporation buffer.
-
Prepare CRISPR Components:
-
For a two-part gRNA system, anneal the crRNA and tracrRNA by mixing equimolar amounts, heating to 95°C for 5 minutes, and allowing to cool to room temperature.
-
In a sterile microcentrifuge tube, mix the annealed crRNA:tracrRNA (or sgRNA) with Cas9 mRNA. The final concentration will depend on the cell type and electroporation system (e.g., 100 pmol gRNA and 1-5 µg Cas9 mRNA per reaction).
-
-
Electroporation:
-
Add the gRNA/Cas9 mRNA mixture to the cell suspension and mix gently.
-
Transfer the mixture to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program for your specific cell type.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add pre-warmed cell culture medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Analysis: Harvest the cells for downstream analysis of genome editing efficiency (see Protocol 4).
Caption: Co-electroporation of modified gRNA and Cas9 mRNA.
Protocol 3: Delivery of Modified gRNA as a Ribonucleoprotein (RNP) Complex via Lipid Transfection
This method involves pre-complexing the modified gRNA with Cas9 protein to form an RNP, which is then delivered to the cells using a lipid-based transfection reagent. This approach is often associated with lower off-target effects due to the rapid clearance of the RNP from the cell.
Materials:
-
2'-O-MOE/Me modified gRNA (crRNA:tracrRNA or sgRNA)
-
Recombinant Cas9 protein
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ or other serum-free medium
-
Cultured mammalian cells
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.
-
RNP Complex Formation:
-
In a sterile tube, dilute the modified gRNA (e.g., 25-50 nM final concentration) in serum-free medium. If using a crRNA:tracrRNA system, ensure they are pre-annealed.
-
In a separate tube, dilute the Cas9 protein (e.g., 25-50 nM final concentration) in serum-free medium.
-
Add the diluted Cas9 protein to the diluted gRNA, mix gently, and incubate at room temperature for 10-20 minutes to allow for RNP formation.
-
-
Transfection:
-
In a separate tube, dilute the lipid transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the diluted transfection reagent to the RNP complex solution, mix gently, and incubate for 15-30 minutes at room temperature.
-
Add the RNP-lipid complexes dropwise to the cells.
-
-
Post-Transfection Culture and Analysis:
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for analysis of genome editing efficiency.
-
Caption: Workflow for RNP delivery using lipid transfection.
Protocol 4: Analysis of On-Target Editing Efficiency
The efficiency of genome editing can be assessed using several methods that detect insertions and deletions (indels) at the target locus.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
DNA purification kit
-
Mismatch cleavage assay kit (e.g., T7 Endonuclease I) OR Sanger sequencing service OR Next-Generation Sequencing (NGS) platform
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from the treated and control cells.
-
PCR Amplification: Amplify the target genomic region using PCR with high-fidelity polymerase.
-
Analysis of Indels:
-
Mismatch Cleavage Assay: a. Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands. b. Treat the re-annealed DNA with a mismatch-specific nuclease (e.g., T7E1) that cleaves at the site of the mismatch. c. Analyze the cleavage products by gel electrophoresis. The percentage of cleaved DNA corresponds to the indel frequency.
-
Sanger Sequencing and TIDE/ICE Analysis: a. Purify the PCR products and send them for Sanger sequencing. b. Analyze the sequencing chromatograms using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the indel frequency and profile.
-
Next-Generation Sequencing (NGS): a. For a more comprehensive and sensitive analysis, perform deep sequencing of the PCR amplicons. b. Align the sequencing reads to the reference genome and quantify the frequency and types of different indels. This is the gold standard for analyzing editing outcomes and off-target effects.
-
Conclusion
The application of 2'-O-MOE and related 2'-O-Me modifications to CRISPR-Cas9 guide RNAs represents a critical step in optimizing this technology for a wide range of applications, from basic research in difficult-to-transfect cells to the development of novel therapeutics. By enhancing the stability and efficiency of the gRNA, these chemical modifications overcome a key limitation of the CRISPR-Cas9 system, paving the way for more robust and reliable genome editing outcomes. The protocols and data presented here provide a framework for researchers to effectively incorporate modified gRNAs into their experimental workflows.
References
- 1. Minimal 2'-O-methyl phosphorothioate linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity | PLOS One [journals.plos.org]
- 2. 2′-O-Methyl modified guide RNA promotes the single nucleotide polymorphism (SNP) discrimination ability of CRISPR–Cas12a systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal 2'-O-methyl phosphorothioate linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal 2'-O-methyl phosphorothioate linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating In Vivo Toxicity of 2'-O-MOE Modified ASOs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the in vivo toxicity of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of in vivo toxicity with 2'-O-MOE modified ASOs?
A1: The toxicity of 2'-O-MOE ASOs can be broadly categorized into two main types:
-
Sequence-Dependent Toxicity (Hybridization-Dependent): This arises from the ASO binding to unintended RNA targets (off-target effects) due to sequence similarity, leading to the cleavage of non-target mRNAs by RNase H1.[1][2][3][4] This can result in unintended gene expression changes and subsequent cellular stress.
-
Sequence-Independent Toxicity (Hybridization-Independent): This is primarily associated with the chemical modifications of the ASO, particularly the phosphorothioate (PS) backbone, which can lead to non-specific interactions with cellular proteins.[5] These interactions can disrupt normal cellular processes, leading to toxicities such as hepatotoxicity, nephrotoxicity, and inflammatory responses.
Q2: What are the common signs of ASO-induced toxicity in animal models?
A2: Common indicators of ASO toxicity in vivo include:
-
Hepatotoxicity: Elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), increased liver weight, and hepatocellular necrosis observed in histopathology.
-
Nephrotoxicity: Increased levels of urinary biomarkers such as total protein, albumin, and creatinine, as well as kidney injury biomarkers. Histopathological examination may reveal lesions in the proximal tubules.
-
Neurotoxicity (especially with intrathecal delivery): Acute behavioral side effects, reduced consciousness, and decreased motor function. In vitro assays may show changes in neuronal calcium signaling.
-
Thrombocytopenia: A decrease in platelet counts, which can be sequence-dependent.
-
Immunostimulation: Activation of inflammatory pathways, which can be triggered by certain sequence motifs like CpG dinucleotides.
Q3: How can I proactively design less toxic 2'-O-MOE ASOs?
A3: Several design strategies can help minimize toxicity:
-
Sequence Selection:
-
Perform thorough in silico analysis to identify and avoid sequences with high similarity to off-target RNAs.
-
Avoid sequence motifs known to cause toxicity, such as CpG motifs which can trigger immune responses, and G-tracts.
-
Consider ASO length, with shorter ASOs (16-20 nucleotides) often showing a better balance of potency and specificity.
-
-
Chemical Modifications:
-
While 2'-O-MOE modification generally reduces toxicity compared to first-generation ASOs, strategic placement of other modifications can further improve the safety profile.
-
Introducing a single 2'-O-methyl (2'-OMe) modification at specific positions within the gap of a gapmer ASO has been shown to reduce protein binding and hepatotoxicity.
-
-
Control Oligonucleotides:
-
Always include appropriate negative controls in your experiments, such as scrambled or mismatch sequences with the same chemical modifications, to distinguish between sequence-specific and non-specific toxic effects.
-
Troubleshooting Guides
Issue 1: Elevated Liver Transaminases (ALT/AST) Observed Post-ASO Administration
Possible Cause: Hepatotoxicity due to either sequence-dependent off-target effects or sequence-independent protein interactions.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed toxicity is not a consequence of exaggerated pharmacology by confirming the intended level of target mRNA knockdown.
-
Evaluate Off-Target Effects:
-
In Silico Analysis: Use bioinformatics tools to predict potential off-target transcripts with high sequence complementarity to your ASO.
-
In Vitro Validation: Test the effect of your ASO on the expression of top off-target candidates in a relevant human cell line (e.g., HepaRG for hepatotoxicity) using RT-qPCR or microarray analysis.
-
-
Assess Sequence-Independent Toxicity:
-
Protein Binding: Evaluate the protein binding profile of your ASO. Higher affinity for certain intracellular proteins can be linked to toxicity.
-
In Vitro Toxicity Screening: Use in vitro models, such as primary hepatocytes or 3D liver microtissues, to assess the cytotoxic potential of your ASO by measuring markers like lactate dehydrogenase (LDH) release, ATP levels, and caspase activation.
-
-
Redesign the ASO:
-
If significant off-target effects are identified, redesign the ASO to target a different region of the target mRNA with a cleaner off-target profile.
-
If sequence-independent toxicity is suspected, consider chemical modifications known to reduce protein binding, such as the strategic incorporation of 2'-OMe modifications.
-
Issue 2: Acute Neurobehavioral Side Effects Following Intrathecal ASO Injection
Possible Cause: Sequence-dependent acute neurotoxicity, potentially mediated by alterations in neuronal calcium homeostasis.
Troubleshooting Steps:
-
Behavioral Assessment: Systematically score the neurobehavioral side effects using a functional observational battery to quantify the severity of the toxicity.
-
In Vitro Neuronal Assay: Culture primary neurons or use human iPSC-derived neuronal models to assess the impact of the ASO on spontaneous calcium oscillations. This in vitro assay has been shown to be predictive of in vivo acute neurotoxicity.
-
Sequence Analysis: Analyze the ASO sequence for features associated with neurotoxicity.
-
ASO Redesign:
-
Synthesize and test alternative ASO sequences targeting the same gene but lacking the problematic sequence features.
-
Prioritize ASO candidates that do not significantly impact calcium signaling in in vitro neuronal assays for further in vivo testing.
-
Issue 3: Decreased Platelet Counts (Thrombocytopenia) After ASO Treatment
Possible Cause: Sequence-specific interaction of the ASO with platelets, potentially involving glycoprotein VI.
Troubleshooting Steps:
-
Monitor Platelet Counts: Perform regular blood counts to monitor the kinetics and severity of the platelet decline.
-
In Vitro Platelet Activation Assays:
-
Incubate the ASO with human platelet-rich plasma or whole blood and measure markers of platelet activation, such as P-selectin expression, by flow cytometry.
-
Assess ASO-induced platelet aggregation using aggregometry.
-
-
Evaluate Sequence Dependence: Test control ASOs (scrambled, mismatch) to determine if the effect is sequence-specific.
-
ASO Redesign: If the thrombocytopenia is sequence-specific and clinically significant, design and screen new ASO sequences against the target.
Data Summary Tables
Table 1: Impact of Chemical Modifications on ASO Hepatotoxicity in Mice
| ASO Chemistry | Target Gene | Dose (mg/kg) | Dosing Regimen | ALT (U/L) | AST (U/L) | Reference |
| 2'-O-MOE | Pten | 400 | Single dose | No significant elevation | No significant elevation | |
| cEt | Pten | 400 | Single dose | Moderately elevated | Moderately elevated | |
| 2'-F | Pten | 400 | Single dose | Significantly elevated | Significantly elevated | |
| LNA | Pten | 100 | Single dose | Moderately elevated | Moderately elevated | |
| LNA | TRADD | ~30 (4.5 µmol/kg) | Twice weekly for 3 weeks | >10-fold increase | >10-fold increase | |
| 2'-O-MOE | TRADD | ~30 (4.5 µmol/kg) | Twice weekly for 3 weeks | Within normal range | Within normal range |
Table 2: In Vitro Prediction of ASO-Induced Hepatotoxicity
| ASO ID (Target) | In Vivo Hepatotoxicity (ALT levels) | In Vitro LDH Release | In Vitro ATP Levels | Reference |
| Tool SSO Set | Varied | Correlated with in vivo data | Correlated with in vivo data | |
| ALG-020572 (HBV) | ↑ALT in patients | Cytotoxic in hLiMTs | - | |
| GSK-836/Bepirovirsen (HBV) | No ↑ALT at 150mg | Not cytotoxic in hLiMTs | - |
Experimental Protocols
Protocol 1: Assessment of ASO-Induced Hepatotoxicity in Mice
Objective: To evaluate the potential of a 2'-O-MOE ASO to cause liver damage in mice.
Materials:
-
6-8 week old male BALB/c or CD-1 mice
-
ASO dissolved in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., cardiac puncture needles/syringes)
-
Plasma/serum separation tubes
-
ALT/AST assay kits
-
Formalin for tissue fixation
-
Histology supplies (paraffin, microtome, H&E stains)
Procedure:
-
Dosing: Administer the ASO to mice via subcutaneous (SC) or intravenous (IV) injection. A single high dose (e.g., 100-400 mg/kg) can be used for acute screening, or multiple lower doses over several weeks for chronic studies. Include a vehicle control group (saline).
-
Blood Collection: At selected time points (e.g., 24, 48, 72, 96 hours for acute studies), anesthetize the mice and collect blood via cardiac puncture.
-
Plasma/Serum Analysis: Separate plasma or serum from the whole blood. Measure ALT and AST levels using a biochemical analyzer according to the manufacturer's instructions.
-
Necropsy and Organ Weights: Euthanize the animals and perform a necropsy. Carefully excise the liver and weigh it.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for signs of hepatocellular injury (e.g., necrosis, inflammation).
Protocol 2: In Silico and In Vitro Evaluation of Off-Target Effects
Objective: To identify and validate potential off-target effects of a 2'-O-MOE ASO.
Part A: In Silico Analysis
-
Database Selection: Use a comprehensive human RNA database (e.g., RefSeq, Ensembl) that includes both spliced mRNA and pre-mRNA sequences.
-
Search Algorithm: Employ a sequence alignment tool (e.g., BLAST, GGGenome) to search for sequences with complementarity to your ASO. Allow for a defined number of mismatches (e.g., up to 2-3).
-
Candidate Gene List: Generate a list of potential off-target genes based on the number and location of mismatches. Prioritize candidates with high complementarity, especially in the central "gap" region of the ASO.
Part B: In Vitro Validation
-
Cell Culture: Culture a relevant human cell line (e.g., HepaRG for liver-related off-targets) under standard conditions.
-
ASO Transfection: Transfect the cells with the ASO at a concentration known to achieve on-target knockdown. Include a mock-transfected control and a negative control ASO.
-
RNA Isolation: After 24-48 hours, harvest the cells and isolate total RNA.
-
Gene Expression Analysis:
-
qRT-PCR: For a small number of high-priority candidates, perform quantitative reverse transcription PCR to measure the mRNA levels of the potential off-target genes.
-
Microarray/RNA-Seq: For a global assessment, perform microarray or RNA sequencing analysis to identify all differentially expressed genes in the ASO-treated cells compared to controls.
-
-
Data Analysis: Analyze the gene expression data to confirm if any of the in silico-predicted off-target genes are significantly downregulated by the ASO.
Visualizations
Signaling Pathway: ASO-Induced Hepatotoxicity
Caption: Mechanisms of 2'-O-MOE ASO-induced hepatotoxicity.
Experimental Workflow: Troubleshooting Hepatotoxicity
Caption: Workflow for troubleshooting ASO-induced hepatotoxicity.
Logical Relationship: Strategies to Reduce ASO Toxicity
References
- 1. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axcelead.com [axcelead.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the length and gap size of 2'-O-MOE gapmers for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize 2'-O-methoxyethyl (2'-MOE) gapmer antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What is the basic structure and mechanism of a 2'-O-MOE gapmer?
A 2'-O-MOE gapmer is a chimeric antisense oligonucleotide designed to silence target RNA through RNase H-mediated degradation.[1] Its structure consists of three parts:
-
A central "gap" of 8-12 deoxynucleotides (DNA).
-
Flanking 5' and 3' "wings" composed of 2'-O-MOE modified ribonucleotides.[2]
The 2'-O-MOE wings provide high binding affinity to the target mRNA, stability, and resistance to nuclease degradation.[3][4] When the gapmer binds to its complementary mRNA target, the DNA gap forms a DNA:RNA heteroduplex. This hybrid structure is recognized and cleaved by the enzyme RNase H1, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[3]
Q2: What is the optimal total length and gap size for a 2'-O-MOE gapmer?
There is no single "optimal" design, as efficacy is sequence-dependent. However, general guidelines have been established through numerous studies:
-
Total Length: Most gapmers range from 16 to 20 nucleotides in length. Longer ASOs (e.g., 20-mers) may offer greater specificity and have a lower probability of off-target effects compared to shorter ASOs (e.g., 16-mers), as there are fewer potential near-complementary sites in the transcriptome.
-
Gap Size: The DNA gap must be sufficiently long to induce RNase H cleavage. A gap of at least 6-8 residues is required for optimal activity, with common designs featuring a gap of 10 DNA bases.
-
Wing Size: The wings typically consist of 2 to 5 modified nucleotides. A common starting design is a "5-10-5" configuration, with 5 modified nucleotides on each wing and a 10-nucleotide DNA gap. However, other configurations like "3-10-3" have also proven effective and may offer a better balance of activity and toxicity profile for certain modifications.
Q3: How do I balance efficacy and toxicity when modifying gapmer length?
Optimizing a gapmer involves balancing high target affinity and RNase H activity with minimal toxicity.
-
High Affinity vs. Toxicity: While high-affinity modifications like LNA can increase potency, they have also been associated with a higher risk of hepatotoxicity. 2'-O-MOE modifications are known to have a better safety profile. Exaggerated binding affinity can sometimes contribute to off-target effects.
-
Length and Off-Targets: Shorter gapmers (e.g., 16-mers) have a higher statistical probability of having near-complementary binding sites in the transcriptome, which can lead to off-target degradation. Conversely, very long ASOs may have more complex pharmacokinetic properties.
-
Systematic Evaluation: The best approach is to systematically test several designs. Start with a standard 20-mer length and a 3-10-3 or 5-10-5 wing-gap-wing structure. If toxicity is observed, shorter gapmers may be evaluated, as they have been shown to sometimes reduce toxicity.
Troubleshooting Guide
Problem: My 2'-O-MOE gapmer shows low or no knockdown of the target mRNA.
This is a common issue that can be addressed by systematically evaluating several factors.
Step 1: Verify Oligonucleotide Delivery
-
Cause: The gapmer may not be entering the cells efficiently. Transfection efficiency can vary significantly between cell types.
-
Solution: Always include a validated positive control ASO in your experiment. If the positive control works but your experimental gapmer does not, the issue is likely with the gapmer design, not the delivery method. If the positive control also fails, you must optimize your transfection protocol (reagent concentration, cell confluency, incubation time).
Step 2: Check Target Accessibility
-
Cause: The target region on the mRNA may be blocked by secondary structures (hairpins, loops) or bound by RNA-binding proteins, preventing the gapmer from hybridizing.
-
Solution: Use RNA secondary structure prediction software to analyze your target mRNA. Design multiple gapmers targeting different accessible sites along the transcript to identify the most effective ones.
Step 3: Re-evaluate Gapmer Design (Length and Gap)
-
Cause: The specific length of the wings or the gap may not be optimal for RNase H recruitment with your particular sequence.
-
Solution: Synthesize and test a matrix of designs. If you started with a 5-10-5 design, test alternatives such as 4-10-4, 3-10-3, or designs with a slightly larger gap like 4-12-4.
Problem: Significant off-target effects or cytotoxicity are observed.
-
Cause: The gapmer may be cleaving unintended transcripts due to sequence similarity. High-affinity designs can sometimes exacerbate this issue and lead to cellular stress.
-
Solutions:
-
Perform a BLAST search: Ensure your ASO sequence has minimal homology to other transcripts.
-
Reduce Concentration: Perform a dose-response experiment to find the lowest effective concentration that minimizes toxicity.
-
Increase Specificity: Consider using a longer ASO (e.g., a 20-mer), which statistically reduces the likelihood of finding complementary off-target sites.
-
Modify the Gap: In some cases, introducing a single 2'-modified nucleotide (like 2'-OMe) into the DNA gap has been shown to mitigate cytotoxicity.
-
Data on Gapmer Design Configurations
The table below summarizes common 2'-O-MOE gapmer design configurations and key considerations. Efficacy is highly sequence-dependent, and these should be used as a starting point for optimization.
| Design (Wing-Gap-Wing) | Total Length | Key Characteristics & Recommendations |
| 5-10-5 | 20-mer | A widely used, robust starting design. Provides a good balance of nuclease resistance and RNase H activity. |
| 4-10-4 | 18-mer | A slightly shorter design. May be considered if the 20-mer shows delivery issues or to test length dependency. |
| 3-10-3 | 16-mer | Can be highly potent but has a higher statistical chance of off-target effects compared to 20-mers. May show reduced toxicity in some contexts. |
| 4-12-4 | 20-mer | Features a longer gap, which may enhance RNase H recruitment for certain sequences. |
| 2-9-5 | 16-mer | An asymmetric design that can be tested as part of a broader optimization screen. |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Gapmer Efficacy
This protocol outlines a standard method for assessing the knockdown efficiency of a 2'-O-MOE gapmer in a cell culture model.
Materials:
-
HeLa cells (or other appropriate cell line)
-
DMEM with 10% FBS
-
Opti-MEM Reduced Serum Medium
-
Lipofectamine™ 2000 Transfection Reagent
-
2'-O-MOE Gapmer ASO (resuspended in nuclease-free buffer to 10-20 µM)
-
Positive Control ASO and Negative Control ASO
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96-well cell culture plates
-
RNA extraction kit
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qRT-PCR reagents (primers for target gene and housekeeping gene, e.g., GAPDH)
Methodology:
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Cell Seeding: The day before transfection, seed cells in a 96-well plate to reach 80-90% confluency at the time of transfection (e.g., ~24,000 HeLa cells per well).
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Prepare ASO Dilutions: On the day of transfection, prepare serial dilutions of your gapmer ASO to test a range of concentrations (e.g., 1, 3, 10, 30 nM final concentration).
-
Prepare Transfection Complexes:
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For each well, dilute the required amount of gapmer ASO in 25 µL of Opti-MEM.
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In a separate tube, dilute 0.25 µL of Lipofectamine 2000 in 24.75 µL of Opti-MEM.
-
Combine the diluted ASO and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add 50 µL of the ASO-lipid complex to each well containing the cells in 100 µL of fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
RNA Extraction: After incubation, lyse the cells directly in the wells and purify total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR Analysis:
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Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers specific for your target gene and a stable housekeeping gene.
-
Calculate the relative reduction in target mRNA levels using the ΔΔCt method, comparing the ASO-treated samples to the negative control-treated samples.
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Protocol 2: Cell-Free RNase H Cleavage Assay
This assay directly measures the ability of a gapmer to induce RNase H-mediated cleavage of a target RNA, independent of cellular uptake.
Materials:
-
5'-FAM labeled target RNA oligonucleotide
-
Gapmer ASO
-
Recombinant Human RNase H1
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT, pH 8.0)
-
EDTA solution (for stopping the reaction)
-
Denaturing polyacrylamide gel or other fragment analysis system
Methodology:
-
Annealing: Mix the gapmer ASO and the 5'-FAM labeled target RNA in a 5:1 molar ratio in annealing buffer. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to form the heteroduplex.
-
Initiate Reaction: Add recombinant RNase H1 to the annealed duplex to start the reaction. Incubate at 37°C.
-
Time Course: Take aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction in each aliquot by adding EDTA.
-
Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) and a fluorescence imager. The cleavage of the full-length FAM-RNA into smaller fragments indicates successful RNase H activity.
-
Quantification: Quantify the band intensity of the full-length and cleaved RNA fragments to determine the percentage of cleavage over time.
References
Technical Support Center: Overcoming Delivery Barriers for 2'-O-MOE Oligonucleotides in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides in animal models.
Troubleshooting Guides
Issue 1: Low Target mRNA Knockdown or Splice Modulation in the Target Tissue
Question: We are observing minimal or no effect on our target RNA after administering our 2'-O-MOE oligonucleotide in our animal model. What are the potential causes and how can we troubleshoot this?
Answer: Low efficacy is a common challenge and can stem from several factors, from the oligonucleotide itself to its delivery and interaction with the target cell. Here is a stepwise approach to troubleshoot this issue:
Step 1: Verify Oligonucleotide Integrity and Activity In Vitro Before in vivo experiments, ensure your oligonucleotide is functional.
-
Protocol: Perform a dose-response experiment in a relevant cell line to confirm the intrinsic potency of your 2'-O-MOE ASO.
-
Check for Degradation: Analyze the purity and integrity of your oligonucleotide stock using methods like HPLC or gel electrophoresis.
Step 2: Assess In Vivo Delivery and Biodistribution The oligonucleotide may not be reaching the target tissue in sufficient concentrations.
-
Experimental Protocol: Quantifying Oligonucleotide Concentration in Tissues
-
Administer the 2'-O-MOE oligonucleotide to the animal model at the desired dose.
-
At various time points (e.g., 24, 48, 72 hours), euthanize the animals and harvest the target tissue and control tissues (e.g., liver, kidney).
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Homogenize the tissues and extract the oligonucleotide.
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Quantify the concentration of the full-length oligonucleotide using a sensitive method like ELISA, qPCR, or LC-MS.[1][2]
-
-
Troubleshooting based on results:
-
Low Concentration in Target Tissue: Consider alternative delivery strategies. For systemic delivery, conjugation with a targeting ligand (e.g., GalNAc for hepatocytes) or formulation in lipid nanoparticles (LNPs) can enhance delivery to specific tissues.[3][] For CNS targets, direct administration (e.g., intrathecal injection) may be necessary as most ASOs do not cross the blood-brain barrier.[5]
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High Accumulation in Liver and Kidney, Low in Target Tissue: This is a common biodistribution profile for phosphorothioate (PS)-modified oligonucleotides. Strategies to enhance delivery to other tissues include conjugation to cell-penetrating peptides or using nanoparticle-based carriers.
-
Step 3: Investigate Cellular Uptake and Endosomal Escape Even if the oligonucleotide reaches the target tissue, it may not be efficiently entering the cells or may be trapped in endosomes.
-
Experimental Protocol: Assessing Cellular Uptake In Vivo
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Administer a fluorescently labeled version of your 2'-O-MOE oligonucleotide.
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Harvest the target tissue and prepare tissue sections for microscopy.
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Use immunohistochemistry or immunofluorescence to visualize the location of the oligonucleotide within the cells of the target tissue. Co-staining with cell-specific markers can identify which cell types have taken up the ASO.
-
Antibodies specific for 2'-O-MOE modifications can be used for detection, avoiding the need for fluorescent labels that might alter biodistribution.
-
-
Troubleshooting based on results:
-
Poor Cellular Uptake: Enhance uptake by conjugating the ASO to a ligand that binds to a receptor on the target cell surface or by using formulations that facilitate endocytosis.
-
Endosomal Entrapment: While difficult to directly measure in vivo, if cellular uptake is observed without a corresponding pharmacological effect, endosomal escape is a likely barrier. Some delivery formulations, such as certain LNPs, are designed to improve endosomal escape.
-
Workflow for Troubleshooting Low Efficacy
References
- 1. Characterizing Antibodies Targeting Antisense Oligonucleotide Phosphorothioate and 2'- O-Methoxyethyl Modifications for Intracellular Trafficking and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage Stability of 2'-O-MOE Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues related to the long-term storage of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 2'-O-MOE oligos during long-term storage?
A1: The main factors affecting the long-term stability of 2'-O-MOE oligonucleotides are temperature, storage medium (lyophilized, nuclease-free water, or buffer), exposure to light (especially for fluorescently labeled oligos), and the number of freeze-thaw cycles.[1] Of these, temperature is the most critical factor.
Q2: What are the recommended storage conditions for 2'-O-MOE oligos for long-term stability?
A2: For optimal long-term stability (up to 2 years), it is recommended to store 2'-O-MOE oligonucleotides at -20°C in a non-frost-free freezer.[1] They can be stored in a lyophilized state, resuspended in nuclease-free water, or in a buffered solution such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0). For periods longer than two years, storage at -80°C is advisable, particularly for RNA-based oligos.
Q3: Is it better to store 2'-O-MOE oligos lyophilized or in solution?
A3: Both lyophilized and resuspended 2'-O-MOE oligos are stable for at least two years when stored at -20°C. However, for storage at temperatures above freezing (e.g., 4°C), resuspending in a TE buffer provides a more stable environment than storing them dry or in water. Lyophilized storage is generally preferred for very long-term preservation as it minimizes chemical degradation pathways that require water.
Q4: How do 2'-O-MOE modifications enhance the stability of oligonucleotides?
A4: The 2'-O-methoxyethyl modification enhances stability primarily by providing steric hindrance that protects the phosphodiester backbone from nuclease degradation. This modification locks the sugar pucker into an A-form conformation, which increases binding affinity to complementary RNA and further contributes to nuclease resistance. Additionally, the presence of the 2'-oxygen atom in the MOE modification makes purine residues more stable against depurination, a common chemical degradation pathway.
Q5: What are the common chemical degradation pathways for 2'-O-MOE oligos during long-term storage?
A5: While highly resistant to nucleases, 2'-O-MOE oligos can undergo chemical degradation over extended periods. The primary pathways include:
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Depurination: Cleavage of the N-glycosidic bond, leading to the loss of a purine base (adenine or guanine). The 2'-O-MOE modification on purines significantly reduces the rate of depurination.
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Deamination: Conversion of cytosine to uracil or 5-methylcytosine to thymine. This can also occur with adenine, though at a much slower rate.
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Oxidation: Particularly of the phosphorothioate backbone, if present, to a phosphodiester linkage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced concentration of the full-length oligo in HPLC analysis after storage. | Degradation of the oligonucleotide. | 1. Verify storage conditions (temperature, storage medium).2. Analyze the sample using mass spectrometry to identify degradation products such as shorter fragments (n-1, n-2).3. For future storage, aliquot the oligo to minimize freeze-thaw cycles and consider storing at -80°C. |
| Appearance of new, earlier-eluting peaks in a reverse-phase HPLC chromatogram. | Formation of more polar degradation products. | 1. These peaks could correspond to depurinated or shorter oligo fragments.2. Use mass spectrometry to determine the molecular weight of the species in the new peaks to confirm their identity. |
| Appearance of a peak with a mass increase of +1 Da in mass spectrometry analysis. | Deamination of a cytosine or 5-methylcytosine residue. | 1. This can be confirmed by tandem mass spectrometry (MS/MS) to pinpoint the location of the modification.2. Weak anion exchange (WAX) chromatography can also be used to separate the deaminated product from the parent oligonucleotide. |
| Appearance of peaks with a mass difference of -16 Da in mass spectrometry for a phosphorothioate (PS) modified oligo. | Oxidation of a phosphorothioate linkage to a phosphodiester. | 1. This is a common degradation pathway for PS-modified oligos.2. Use ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (IP-RP-LC-MS) to quantify the extent of oxidation. |
| Broadening of peaks in HPLC or capillary electrophoresis. | Presence of multiple degradation products or aggregation. | 1. Re-purify a small aliquot of the sample using HPLC to see if the peak shape improves.2. Analyze by mass spectrometry to identify the range of species present. |
Data Presentation
Table 1: Approximate Shelf-Life of Oligonucleotides Under Different Storage Conditions
| Storage Condition | Lyophilized | In Nuclease-Free Water | In TE Buffer (pH 7.5-8.0) |
| -20°C (Freezer) | > 2 years | > 2 years | > 2 years |
| 4°C (Refrigerator) | ~ 1 year | < 1 year | ~ 1 year |
| Room Temperature | ~ 3-6 months | Weeks | ~ 3-6 months |
Data is generalized for most oligonucleotides and is a conservative estimate for the more stable 2'-O-MOE modified oligos.
Experimental Protocols
Protocol 1: Stability Assessment of 2'-O-MOE Oligos by HPLC
This protocol outlines a method to assess the purity and identify degradation products of 2'-O-MOE oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
Materials:
-
2'-O-MOE oligonucleotide sample
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Dissolve the lyophilized 2'-O-MOE oligo or dilute the stock solution in nuclease-free water to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 2.5 µm particle size, 4.6 x 50 mm
-
Flow Rate: 1 mL/min
-
Column Temperature: 60°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-17 min: 0-100% B
-
17-20 min: 100% B
-
20-23 min: 100-0% B
-
23-25 min: 0% B
-
-
-
Data Analysis: Integrate the peak areas of the full-length product and any degradation peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identification of Degradation Products by Mass Spectrometry
This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the parent 2'-O-MOE oligonucleotide and its degradation products.
Materials:
-
HPLC-purified 2'-O-MOE oligonucleotide sample
-
LC-MS system (e.g., ESI-TOF)
-
Mobile phases and column as described in Protocol 1.
Procedure:
-
LC Separation: Perform the HPLC separation as described in Protocol 1.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Capillary Voltage: 4000 V
-
Drying Gas Temperature: 340°C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 30 psig
-
-
Data Analysis:
-
Obtain the mass spectrum for the main peak and any impurity peaks.
-
Compare the observed molecular weights with the expected molecular weight of the full-length product.
-
Calculate the mass differences to identify potential degradation products (e.g., n-1, depurination, deamination).
-
Protocol 3: Integrity Analysis by Capillary Gel Electrophoresis (CGE)
This protocol is for assessing the integrity and purity of 2'-O-MOE oligonucleotides based on size.
Materials:
-
2'-O-MOE oligonucleotide sample
-
CGE system
-
Capillary with a sieving matrix (e.g., polyacrylamide)
-
Running buffer (e.g., containing 7M urea for denaturation)
Procedure:
-
Sample Preparation: Dilute the oligonucleotide sample in nuclease-free water.
-
Electrophoresis Conditions:
-
Capillary: Fused silica, 50 µm i.d.
-
Injection: Electrokinetic injection
-
Running Voltage: 15-20 kV
-
Temperature: 30-50°C
-
Detection: UV at 260 nm
-
-
Data Analysis: The electropherogram will show a main peak for the full-length product and smaller peaks for any shorter fragments. The purity can be estimated by the relative peak areas.
Visualizations
Caption: Workflow for long-term stability assessment of 2'-O-MOE oligonucleotides.
Caption: Common chemical degradation pathways for 2'-O-MOE oligos in storage.
References
Technical Support Center: Troubleshooting Poor Knockdown Efficiency with 2'-O-MOE Gapmers
Welcome to the technical support center for 2'-O-methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where poor knockdown efficiency is observed. The following guides and frequently asked questions (FAQs) provide direct answers to specific issues you may encounter.
Frequently Asked Questions (FAQs)
ASO Design and Specificity
Question 1: My 2'-O-MOE gapmer ASO shows low knockdown efficiency. What are the most critical aspects of ASO design to consider for optimal performance?
Answer: Poor knockdown efficiency with 2'-O-MOE gapmers can often be attributed to suboptimal ASO design. Here are the critical factors to evaluate:
-
Target Site Accessibility: The secondary structure of the target mRNA can mask the ASO binding site. It is crucial to use bioinformatics tools to predict accessible regions within the target RNA.
-
Sequence Specificity and Off-Targets: Ensure your ASO sequence is specific to the target RNA. Off-target binding can reduce the effective concentration of ASO available for the intended target and lead to unintended biological effects.[1][2][3] Perform BLAST searches against relevant transcriptomes to identify potential off-target sequences with high similarity.
-
Gapmer Design: 2'-O-MOE gapmers consist of a central "gap" of DNA-like nucleotides flanked by 2'-O-MOE modified "wings".[4][5] The gap region is essential for recruiting RNase H, the enzyme that cleaves the target mRNA. The length of the DNA gap is typically 8-10 nucleotides. The wings, usually 2-5 nucleotides long, provide nuclease resistance and increased binding affinity. An improperly designed gap or wings can impair RNase H activity and reduce knockdown.
-
Melting Temperature (Tm): The Tm of the ASO-RNA duplex influences binding affinity. 2'-O-MOE modifications increase the Tm, enhancing stability. However, an excessively high Tm is not always beneficial and can sometimes be associated with increased off-target effects.
Question 2: How can I experimentally validate the specificity of my 2'-O-MOE gapmer and rule out off-target effects as a cause for misleading results?
Answer: Validating the specificity of your ASO is crucial. Here are several experimental approaches:
-
Dose-Response Experiment: Perform a dose-response curve with your ASO. A specific ASO should show a dose-dependent decrease in the target mRNA.
-
Multiple ASOs Targeting the Same Gene: Use at least two or three different ASOs targeting different regions of the same mRNA. Consistent knockdown with multiple ASOs strengthens the evidence that the observed effect is target-specific.
-
Negative Control ASOs: A well-designed negative control ASO with a scrambled sequence but similar chemistry and length should not produce knockdown of the target gene.
-
Rescue Experiment: If your ASO-induced phenotype is specific, it should be reversible by expressing a version of the target gene that is resistant to the ASO (e.g., by introducing silent mutations in the ASO binding site).
-
Off-Target Gene Expression Analysis: If you have identified potential off-target genes through bioinformatics, you can measure their expression levels via RT-qPCR after ASO treatment.
-
Global Gene Expression Analysis: Techniques like microarray or RNA-sequencing can provide a comprehensive view of gene expression changes and help identify unintended off-target effects.
Delivery and Transfection
Question 3: I am observing low knockdown efficiency and high cell toxicity after transfection. How can I optimize the delivery of my 2'-O-MOE gapmer ASOs?
Answer: Suboptimal delivery is a common reason for poor knockdown and cytotoxicity. Consider the following optimization strategies:
-
Choice of Transfection Reagent: The choice of cationic lipid or polymer-based transfection reagent can significantly impact efficiency and toxicity. It is advisable to test a panel of different reagents to find the one that works best for your cell type.
-
Reagent-to-ASO Ratio: The ratio of transfection reagent to ASO is a critical parameter. A suboptimal ratio can lead to inefficient complex formation or toxicity. Perform a matrix titration to determine the optimal ratio for your specific ASO and cell line.
-
Cell Confluency: Cell density at the time of transfection can affect uptake and toxicity. Aim for a confluency of 70-80% for most cell lines.
-
Incubation Time: The duration of exposure to the ASO-transfection reagent complex can be optimized. Shorter incubation times may reduce toxicity while still allowing for efficient uptake.
-
Alternative Delivery Methods: If lipid-based transfection is problematic, consider alternative methods like electroporation or "gymnotic" delivery (free uptake), where cells are incubated with naked ASOs for an extended period.
Table 1: Comparison of Common ASO Delivery Methods
| Delivery Method | Principle | Advantages | Disadvantages |
| Cationic Lipid Transfection | Electrostatic interaction between cationic lipids and negatively charged ASOs forms complexes that fuse with the cell membrane. | High efficiency in a wide range of cell types. | Can be associated with cytotoxicity; requires optimization of lipid-to-ASO ratio. |
| Electroporation | Application of an electrical field creates transient pores in the cell membrane, allowing ASO entry. | Effective for hard-to-transfect cells. | Can cause significant cell death; requires specialized equipment. |
| Gymnotic Delivery (Free Uptake) | Cells actively take up naked ASOs from the culture medium over an extended period. | Low toxicity; does not require transfection reagents. | Slower and generally less efficient than transfection-based methods; requires higher ASO concentrations. |
Cell Culture and Experimental Conditions
Question 4: Could my cell culture conditions be affecting the knockdown efficiency of my 2'-O-MOE gapmer?
Answer: Yes, cell culture conditions can significantly influence the outcome of your experiment. Pay attention to the following:
-
Cell Line Characteristics: The uptake efficiency and intracellular trafficking of ASOs can vary greatly between different cell lines.
-
Cell Health and Passage Number: Use healthy, actively dividing cells. High passage numbers can lead to altered cellular physiology and reduced transfection efficiency.
-
Serum in Media: Some transfection reagents are inhibited by serum. Check the manufacturer's protocol to see if transfection should be performed in serum-free or serum-containing media.
-
Presence of Contaminants: Mycoplasma or other microbial contamination can severely impact cell health and experimental results. Regularly test your cell cultures for contamination.
Analysis of Knockdown
Question 5: I am unsure if my RT-qPCR results accurately reflect knockdown. What are some common pitfalls in analyzing knockdown efficiency?
Answer: Accurate quantification of knockdown is essential. Here are some key considerations for your RT-qPCR analysis:
-
RNA Quality: Ensure you are using high-quality, intact RNA. RNA degradation can lead to inaccurate quantification.
-
Primer Design for RT-qPCR: Design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA. The amplicon should ideally be between 70 and 200 base pairs.
-
Reference Gene Selection: The choice of reference (housekeeping) genes is critical for accurate normalization. The expression of your chosen reference gene should be stable across all experimental conditions. It is recommended to test a panel of reference genes and use a geomean of at least two stable ones for normalization.
-
Appropriate Controls: Include the following controls in your qPCR run:
-
No-Template Control (NTC): To check for contamination of your reagents.
-
No-Reverse-Transcriptase Control (-RT): To check for genomic DNA contamination in your RNA samples.
-
Untreated Control: To establish the baseline expression level of the target gene.
-
Negative Control ASO: To control for non-specific effects of the ASO and transfection reagent.
-
Troubleshooting Guides
Guide 1: Step-by-Step Troubleshooting for Low Knockdown Efficiency
If you are experiencing low knockdown efficiency, follow this systematic approach to identify the problem:
Step 1: Verify ASO Integrity and Concentration
-
Action: Confirm the concentration and integrity of your ASO stock solution using a spectrophotometer.
-
Rationale: Incorrect ASO concentration will lead to inaccurate dosing. Degradation of the ASO will result in a loss of activity.
Step 2: Optimize Transfection/Delivery
-
Action: Perform a matrix optimization of the transfection reagent concentration and ASO concentration. Test a different transfection reagent if necessary.
-
Rationale: Suboptimal delivery is a primary cause of poor knockdown. Each cell line and ASO may have a unique optimal delivery condition.
Step 3: Re-evaluate ASO Design
-
Action: If optimization of delivery does not improve knockdown, test at least two other validated ASO designs targeting different sites on the same mRNA.
-
Rationale: The initial ASO may target an inaccessible region of the mRNA or may have unforeseen off-target effects.
Step 4: Assess Target mRNA Expression and Stability
-
Action: Check the baseline expression level of your target mRNA in the untreated cells. Also, consider the half-life of the target mRNA and protein.
-
Rationale: Very low target expression can make it difficult to detect a significant knockdown. For stable proteins, a longer time point after transfection may be needed to observe a reduction in protein levels.
Step 5: Control for Experimental Variability
-
Action: Ensure consistency in cell seeding density, reagent preparation, and incubation times.
-
Rationale: Technical variability can obscure real biological effects.
Experimental Protocols
Protocol 1: Cationic Lipid-Mediated Transfection of 2'-O-MOE Gapmers
This protocol provides a general guideline for transfecting 2'-O-MOE gapmers into adherent cells in a 24-well plate format. It should be optimized for your specific cell line and ASO.
Materials:
-
2'-O-MOE gapmer ASO (stock solution at 10-20 µM in nuclease-free water or buffer)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells in culture
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
ASO Dilution: On the day of transfection, dilute the desired amount of 2'-O-MOE gapmer ASO into Opti-MEM™. Mix gently.
-
Transfection Reagent Dilution: In a separate tube, dilute the appropriate amount of cationic lipid transfection reagent into Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the ASO-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the stability of the target mRNA and protein.
-
Analysis: After incubation, harvest the cells for RNA or protein analysis to determine knockdown efficiency.
Protocol 2: RNA Extraction and RT-qPCR for Knockdown Analysis
Materials:
-
Cells treated with 2'-O-MOE gapmer ASO
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer. Check RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Include a -RT control for each sample.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Determine the Cq values for the target and reference genes. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene(s) and comparing to the untreated control.
Visualizations
Caption: A typical experimental workflow for evaluating 2'-O-MOE gapmer knockdown efficiency.
Caption: A logical troubleshooting workflow for addressing poor knockdown efficiency.
Caption: Mechanism of action for 2'-O-MOE gapmers leading to RNase H-mediated mRNA degradation.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. microsynth.com [microsynth.com]
Validation & Comparative
A Head-to-Head Battle of ASO Chemistries: 2'-O-MOE vs. 2'-O-Methyl Modifications
In the rapidly evolving landscape of antisense oligonucleotide (ASO) therapeutics, chemical modifications are paramount for enhancing drug-like properties. Among the most pivotal of these are modifications at the 2' position of the ribose sugar, which significantly impact binding affinity, nuclease resistance, and ultimately, therapeutic efficacy. This guide provides an in-depth comparison of two of the most widely utilized second-generation 2'-modifications: 2'-O-methoxyethyl (2'-O-MOE) and 2'-O-methyl (2'-O-Me).
This comparison will delve into the nuanced differences in their biophysical properties, in vitro and in vivo performance, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals in the selection of the optimal ASO chemistry for their therapeutic applications.
Key Performance Attributes at a Glance
| Property | 2'-O-MOE Modification | 2'-O-Methyl Modification |
| Binding Affinity (Tm) | High; ~1.5°C increase per modification | Moderate; ~1.0-1.5°C increase per modification |
| Nuclease Resistance | Excellent | Good |
| RNase H Activity | Not supported; requires "gapmer" design | Not supported; requires "gapmer" design |
| In Vivo Efficacy | Consistently high potency | Generally lower potency than 2'-O-MOE |
| Toxicity Profile | Generally well-tolerated; potential for sequence-specific toxicities | Generally well-tolerated; considered less toxic than some other modifications |
In-Depth Comparison
Biophysical Properties: The Foundation of ASO Performance
The therapeutic success of an ASO is fundamentally linked to its ability to bind to its target RNA with high affinity and specificity, and to resist degradation by cellular nucleases.
Binding Affinity: Both 2'-O-MOE and 2'-O-Me modifications pre-organize the sugar moiety into an RNA-like C3'-endo pucker conformation, which is favorable for binding to an RNA target. This results in a higher binding affinity (measured as melting temperature, Tm) compared to unmodified DNA. 2'-O-MOE modifications generally confer a slightly higher increase in thermal stability per modification than 2'-O-Me groups. Specifically, 2'-O-MOE modifications have been shown to increase the Tm by approximately 1.6°C to 2.1°C per modification, while 2'-O-methyl modifications increase the Tm by about 1.0°C to 1.5°C per modification.
Nuclease Resistance: The bulky 2'-substituents of both MOE and methyl groups provide steric hindrance against nuclease attack, significantly prolonging the half-life of ASOs in biological fluids and tissues.[1][2] While both offer substantial protection, 2'-O-MOE is generally considered to provide superior nuclease resistance due to its larger size.[1] This enhanced stability contributes to a longer duration of action in vivo.
Mechanism of Action: The Role of RNase H
A primary mechanism for ASO-mediated gene silencing is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex. However, 2'-modified nucleotides are not recognized by RNase H.[3][4] Therefore, to elicit RNase H-dependent degradation of a target mRNA, ASOs with these modifications are typically designed as "gapmers".
References
- 1. Antisense part III: chemistries [cureffi.org]
- 2. synoligo.com [synoligo.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. RNase H is responsible for the non-specific inhibition of in vitro translation by 2'-O-alkyl chimeric oligonucleotides: high affinity or selectivity, a dilemma to design antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-Methoxyethyl (2'-O-MOE) vs. Locked Nucleic Acid (LNA): A Comparative Guide for Antisense Applications
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the potency, durability, and safety of antisense oligonucleotides (ASOs). Among the most advanced and widely utilized second and third-generation modifications are 2'-O-Methoxyethyl (2'-O-MOE) and Locked Nucleic Acid (LNA). This guide provides an objective, data-driven comparison of these two leading chemistries to inform their application in antisense technology.
This document synthesizes preclinical data to evaluate the performance of 2'-O-MOE and LNA modifications, with a focus on binding affinity, nuclease resistance, in vivo efficacy, and toxicity profiles. Detailed methodologies for key comparative experiments are provided to support the interpretation of the presented data.
At a Glance: Key Performance Differences
| Feature | 2'-O-Methoxyethyl (2'-O-MOE) | Locked Nucleic Acid (LNA) |
| Binding Affinity (Tm) | High | Very High |
| Nuclease Resistance | High | High |
| In Vivo Efficacy | Good | High to Very High |
| Toxicity Profile | Generally well-tolerated | Associated with hepatotoxicity |
Introduction to 2'-O-MOE and LNA Modifications
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target, leading to the modulation of gene expression.[1] To be effective therapeutic agents, ASOs require chemical modifications to enhance their drug-like properties, such as stability against nucleases and binding affinity for their target RNA.[2]
2'-O-Methoxyethyl (2'-O-MOE) is a second-generation modification characterized by the addition of a methoxyethyl group at the 2' position of the ribose sugar.[3] This modification enhances binding affinity and nuclease resistance while maintaining a favorable safety profile.[4][5] Several FDA-approved ASO drugs utilize 2'-O-MOE chemistry.
Locked Nucleic Acid (LNA) is a third-generation modification in which the ribose ring is "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon. This conformational constraint significantly increases the binding affinity of the ASO for its target RNA.
Both 2'-O-MOE and LNA are commonly incorporated into a "gapmer" design. In this configuration, a central region of unmodified DNA nucleotides, which is necessary for the recruitment of RNase H to cleave the target mRNA, is flanked by wings of modified nucleotides that provide high affinity and nuclease resistance.
Figure 1. General structure of a gapmer antisense oligonucleotide.
Performance Comparison: Experimental Data
Binding Affinity to Complementary RNA
The thermal stability (Tm) of an ASO-RNA duplex is a direct measure of its binding affinity. A higher Tm indicates a more stable duplex and, consequently, a higher affinity. LNA modifications generally confer a greater increase in Tm per modification compared to 2'-O-MOE.
| Modification | ΔTm per modification (°C) | Reference |
| 2'-O-MOE | +1.5 | |
| LNA | +3 to +9 |
Nuclease Resistance
The stability of ASOs in biological fluids is crucial for their therapeutic efficacy. Nuclease resistance is often evaluated by measuring the half-life of the oligonucleotide in serum or in the presence of specific nucleases like snake venom phosphodiesterase. Both 2'-O-MOE and LNA modifications significantly enhance nuclease resistance compared to unmodified DNA.
| ASO Chemistry | Nuclease Resistance Profile | Reference |
| Unmodified DNA | Half-life of minutes | |
| Phosphorothioate (PS) backbone | Plasma half-life up to 1 hour | |
| 2'-O-MOE (with PS) | Eliminates exonuclease activity, tissue half-life up to 4 weeks | |
| LNA (with PS) | Eliminates exonuclease activity, tissue half-life up to 4 weeks |
In Vivo Efficacy
The ultimate measure of an ASO's performance is its ability to modulate the expression of its target gene in vivo. Efficacy is typically assessed by measuring the reduction in target mRNA levels in a specific tissue. While some studies have shown that LNA-modified ASOs can be up to 5-fold more potent than their 2'-O-MOE counterparts in reducing target mRNA in the liver, this increased potency is not universally observed and is often accompanied by significant toxicity.
| ASO Target and Design | 2'-O-MOE ASO | LNA ASO | Reference |
| TRADD mRNA (4-10-4 gapmer) | 77% reduction at 4.5 µmol/kg | 65% reduction at 4.5 µmol/kg | |
| TRADD mRNA (3-12-3 gapmer) | ~60% reduction at 1.5 µmol/kg | ~80% reduction at 1.5 µmol/kg | |
| TRADD mRNA (2-14-2 gapmer) | 89% reduction at 4.5 µmol/kg | 75% reduction at 0.5 µmol/kg |
Toxicity Profile
A critical differentiator between 2'-O-MOE and LNA is their safety profile, particularly concerning hepatotoxicity. Numerous studies have reported that LNA-modified ASOs can cause significant increases in liver transaminases (ALT and AST), which are biomarkers of liver damage. In contrast, 2'-O-MOE ASOs are generally well-tolerated with no evidence of hepatotoxicity at similar doses.
| ASO Chemistry (targeting various genes) | ALT Levels | AST Levels | Reference |
| 2'-O-MOE | Within normal range | Within normal range | |
| LNA | >10-fold increase, some >100-fold | >10-fold increase, some >100-fold | |
| 2'-O-MOE (targeting PTEN) | No significant elevation | No significant elevation | |
| LNA (targeting PTEN) | Moderate elevation (341 U/L) | Moderate elevation (227 U/L) |
Signaling Pathways and Experimental Workflows
Figure 2. RNase H-dependent mechanism of action for gapmer ASOs.
References
- 1. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-MOE Modified Oligonucleotides Exhibit a Superior Toxicity Profile in Preclinical Studies Compared to Other Chemistries
A comprehensive analysis of preclinical data reveals that 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) demonstrate a more favorable safety profile, particularly concerning hepatotoxicity, when compared to other modifications such as locked nucleic acids (LNA). While renal and immune-related toxicities are considerations for all oligonucleotide therapeutics, the balance of potency and safety positions 2'-O-MOE as a leading chemistry for clinical development.
For researchers and drug developers in the field of oligonucleotide therapeutics, understanding the toxicological profile of different chemical modifications is paramount. This guide provides a comparative analysis of the toxicity of 2'-O-MOE modifications against other common chemistries, including LNA, constrained ethyl (cEt), 2'-O-Methyl (2'-OMe), and phosphorodiamidate morpholino oligomers (PMO). The data presented is compiled from various preclinical studies, offering a quantitative and qualitative overview to inform the selection of modifications for therapeutic candidates.
Hepatotoxicity: A Key Differentiator
Elevated serum transaminases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are key biomarkers of liver injury. Preclinical studies in mice have consistently shown that LNA-modified ASOs can induce profound hepatotoxicity, characterized by significant increases in these enzymes. In contrast, ASOs with 2'-O-MOE modifications typically exhibit a much milder and often negligible impact on liver function at comparable doses.
A landmark study directly comparing LNA and 2'-O-MOE ASOs demonstrated that while some LNA-containing oligonucleotides increased potency for target mRNA reduction in the mouse liver by up to 5-fold, they also caused severe hepatotoxicity.[1][2] This toxicity was observed across multiple sequences and targets, suggesting a chemistry-dependent effect.[1][2] In the same studies, the corresponding 2'-O-MOE ASOs showed no evidence of toxicity while effectively reducing target mRNA.[1]
| Modification | Dose (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) | Reference |
| 2'-O-MOE | 50 | ~40 | ~60 | Swayze et al., 2007 |
| LNA | 50 | >4000 | >4000 | Swayze et al., 2007 |
| cEt | 70 | ~70 | ~100 | Burel et al., 2013 |
| Saline Control | N/A | ~30 | ~50 | Swayze et al., 2007 |
Table 1: Comparative Hepatotoxicity of Modified ASOs in Mice. Values are approximate and represent typical findings from the cited studies. ALT and AST levels are key indicators of liver damage.
Studies with cEt-modified ASOs have shown a toxicity profile that is generally intermediate between 2'-O-MOE and LNA, with the potential for liver enzyme elevations at higher doses. The toxicity of 2'-O-Methyl and PMO modifications is generally considered to be low, though direct, side-by-side quantitative comparisons with 2'-O-MOE in hepatotoxicity studies are less frequently published.
Renal Toxicity: A Class-wide Consideration
The accumulation of oligonucleotides in the kidney is a known phenomenon for this class of drugs, leading to potential nephrotoxicity. Preclinical animal models, however, may over-predict the risk of renal effects for 2'-O-MOE ASOs in humans. While basophilic granules in the cytoplasm of renal proximal tubular epithelium are a common finding in animal studies with 2'-O-MOE ASOs, these are often not associated with functional kidney impairment. For PMOs, renal findings in non-human primates have been limited to non-adverse tubular changes without effects on renal function tests.
Immunotoxicity: The Role of CpG Motifs and TLR9 Activation
Oligonucleotides can be recognized by the innate immune system, primarily through Toll-like receptor 9 (TLR9), which detects unmethylated CpG dinucleotides that are more common in bacterial and viral DNA. Activation of TLR9 can lead to a pro-inflammatory cytokine response. Chemical modifications can modulate this immunostimulatory potential. While the phosphorothioate backbone, common to many ASOs including 2'-O-MOE and LNA variants, can contribute to immune stimulation, the 2'-O-MOE modification itself is not generally associated with enhanced immunostimulation. The presence of specific CpG motifs within the oligonucleotide sequence is a more critical determinant of TLR9 activation.
The signaling cascade initiated by TLR9 activation involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparative analysis.
In Vivo ASO Toxicity Study in Mice
This protocol outlines a typical study design to assess the hepatotoxicity and other potential toxicities of antisense oligonucleotides in a mouse model.
1. Animal Models:
-
Male CD-1 mice, typically 5-7 weeks old, are commonly used. Animals are acclimatized for at least one week before the start of the study.
2. ASO Administration:
-
ASOs are dissolved in sterile 0.9% saline.
-
Administration is often via subcutaneous injection in the scapular region.
-
A typical dosing schedule might be twice weekly for several weeks. For a 2-week study, doses could be administered on days 1, 4, 8, and 11.
-
Dose levels are selected based on the anticipated therapeutic range and the need to identify a potential toxicity threshold.
3. In-life Observations:
-
Body weights are recorded regularly (e.g., twice weekly).
-
Clinical observations for any signs of toxicity are performed daily.
4. Blood and Tissue Collection:
-
At the end of the study (e.g., day 15), animals are anesthetized.
-
Blood is collected via a terminal procedure such as cardiac puncture or from the vena cava for serum chemistry analysis.
-
Following blood collection, a necropsy is performed, and organs such as the liver, kidneys, and spleen are collected and weighed.
5. Serum Chemistry:
-
Serum is separated from the blood by centrifugation.
-
ALT and AST levels are measured using commercially available ELISA kits or automated clinical chemistry analyzers.
6. Histopathology:
-
A portion of the collected organs, particularly the liver and kidneys, is fixed in 10% neutral buffered formalin.
-
Tissues are then embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist examines the stained tissue sections in a blinded manner to assess for any pathological changes, such as necrosis, inflammation, and cellular degeneration.
Conclusion
References
2'-O-MOE Oligonucleotides: A Superior Defense Against Nuclease Degradation Compared to Unmodified RNA
For researchers, scientists, and drug development professionals, the stability of oligonucleotides in biological environments is a critical factor for therapeutic efficacy. Unmodified RNA is notoriously susceptible to rapid degradation by nucleases present in serum and tissues. The 2'-O-methoxyethyl (2'-O-MOE) modification represents a significant advancement in oligonucleotide chemistry, offering substantially enhanced resistance to nuclease-mediated cleavage. This guide provides a detailed comparison of the nuclease resistance of 2'-O-MOE modified oligonucleotides and unmodified RNA, supported by experimental data and protocols.
The enhanced stability of 2'-O-MOE oligonucleotides is primarily attributed to the chemical modification at the 2' position of the ribose sugar.[1] The methoxyethyl group provides steric hindrance, physically obstructing the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone.[1] Furthermore, this modification locks the sugar pucker into an A-form conformation, characteristic of RNA, which contributes to its resistance against many nucleases that preferentially recognize B-form DNA.[1]
Quantitative Comparison of Nuclease Resistance
Experimental data consistently demonstrates the superior stability of 2'-O-MOE modified oligonucleotides over their unmodified counterparts when exposed to nuclease-rich environments such as serum.
| Oligonucleotide Type | Modification | Stability in Serum | Half-Life (t½) |
| Unmodified Oligonucleotide | None | Rapidly degraded; little intact material after 24 hours in 10% Fetal Bovine Serum (FBS).[2] | Minutes to a few hours.[3] |
| 2'-O-MOE Modified Oligonucleotide | 2'-O-methoxyethyl on each nucleotide | Highly stable; completely stable with no measurable metabolites observed within 8 hours of in vivo administration. | >72 hours in 10% FBS (based on data for similar 2'-O-methyl modification). |
Mechanism of Enhanced Nuclease Resistance
The increased resistance of 2'-O-MOE oligos to nucleases is a result of the specific chemical modification at the 2'-hydroxyl position of the ribose sugar. This modification alters the chemical and physical properties of the oligonucleotide in two key ways:
-
Steric Hindrance: The bulky 2'-O-methoxyethyl group physically blocks the active site of nucleases, preventing them from binding to and cleaving the phosphodiester backbone.
-
Conformational Rigidity: The 2'-O-MOE modification locks the sugar into an A-form helical geometry, which is less favorable for many nucleases that preferentially bind to and cleave the B-form duplexes more typical of DNA.
Experimental Protocol: In Vitro Nuclease Degradation Assay in Serum
This protocol outlines a standard method to assess the stability of oligonucleotides in the presence of serum nucleases using polyacrylamide gel electrophoresis (PAGE).
Materials:
-
2'-O-MOE modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
McCoy's 5A medium (or other suitable cell culture medium)
-
Loading buffer (e.g., 0.1 M Tris-HCl pH 8.4, 7 M urea, 0.1% bromophenol blue, 0.01% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%) with 7 M urea
-
TBE buffer (Tris/Borate/EDTA)
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Resuspend the 2'-O-MOE modified and unmodified oligonucleotides in nuclease-free water to a stock concentration of 10 µM.
-
Reaction Setup: In separate nuclease-free microcentrifuge tubes, prepare the reaction mixtures by adding the oligonucleotide to McCoy's 5A medium supplemented with 10% FBS.
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from each reaction mixture.
-
Reaction Termination: Immediately stop the enzymatic degradation by mixing the aliquot with an equal volume of loading buffer containing 7 M urea.
-
Sample Storage: Store the terminated samples at -20°C until analysis.
-
Gel Electrophoresis: Load the samples onto a denaturing 20% polyacrylamide gel containing 7 M urea. Run the gel in TBE buffer until the dye front reaches the bottom.
-
Staining and Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band will decrease over time as it is degraded.
Conclusion
The 2'-O-MOE modification provides a robust solution to the inherent instability of RNA oligonucleotides. The substantial increase in nuclease resistance, as demonstrated by a significantly longer half-life in serum, makes 2'-O-MOE modified oligonucleotides a highly attractive platform for the development of RNA-based therapeutics. For researchers in drug discovery and development, the adoption of 2'-O-MOE chemistry is a critical step towards creating effective and durable oligonucleotide drugs.
References
Head-to-Head Comparison: 2'-O-MOE and Phosphorothioate Modifications in Oligonucleotide Therapeutics
For researchers, scientists, and drug development professionals, the choice of chemical modifications is a critical determinant of an oligonucleotide therapeutic's success. This guide provides an objective, data-driven comparison of two cornerstone modifications: 2'-O-methoxyethyl (2'-O-MOE) and phosphorothioate (PS). By examining their distinct impacts on binding affinity, nuclease resistance, in vivo efficacy, and toxicity, this document aims to equip researchers with the knowledge to make informed decisions in the design of next-generation oligonucleotide drugs.
Executive Summary
Phosphorothioate (PS) and 2'-O-methoxyethyl (2'-O-MOE) are two of the most widely utilized chemical modifications in antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics. While both enhance nuclease resistance, a prerequisite for in vivo applications, they confer distinct biophysical and pharmacological properties.
The PS modification, a first-generation alteration, involves replacing a non-bridging oxygen atom with sulfur in the phosphate backbone. This change significantly increases resistance to nuclease degradation and can enhance cellular uptake.[1][2][3] However, it often leads to a decrease in binding affinity for the target RNA and can be associated with sequence-dependent toxicity through mechanisms such as activation of the innate immune system.[4][5]
In contrast, 2'-O-MOE is a second-generation modification applied to the 2' position of the ribose sugar. This modification substantially increases binding affinity to complementary RNA, enhances nuclease stability, and generally exhibits a more favorable toxicity profile compared to oligonucleotides with only PS modifications. Oligonucleotides incorporating 2'-O-MOE modifications, often in combination with a PS backbone, have demonstrated improved potency and a better therapeutic index.
This guide will delve into the experimental data that underpins these characteristics, providing detailed protocols for key comparative assays and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison: 2'-O-MOE vs. Phosphorothioate
The following tables summarize the key performance differences between 2'-O-MOE and phosphorothioate modifications based on published experimental data. It is important to note that these properties can be sequence-dependent and are often evaluated in the context of chimeric oligonucleotides (e.g., "gapmers") that combine different modifications.
| Property | 2'-O-MOE Modification | Phosphorothioate (PS) Modification | Key Insights |
| Binding Affinity (Tm) | Increases binding affinity to target RNA (ΔTm of +0.9 to +1.6 °C per modification). | Decreases binding affinity to target RNA (ΔTm of approximately -0.5 °C per modification). | 2'-O-MOE's enhancement of binding affinity can lead to increased potency and specificity. |
| Nuclease Resistance | Significantly enhances resistance to nuclease degradation. | Confers substantial resistance to both endo- and exonucleases. | Both modifications are crucial for in vivo stability, with combinations often providing optimal protection. |
| In Vivo Efficacy | Generally leads to higher potency and more persistent effects at equivalent doses in animal models. | Effective in vivo, but may require higher doses or more frequent administration compared to 2'-O-MOE modified ASOs. | The combination of high affinity and nuclease resistance in 2'-O-MOE/PS ASOs often translates to superior in vivo performance. |
| Toxicity Profile | Generally associated with a lower incidence and severity of toxicity compared to PS-only modifications. | Can induce sequence-dependent toxicities, including activation of the innate immune system (e.g., TLRs) and apoptosis. | The improved safety profile of 2'-O-MOE is a significant advantage in therapeutic development. |
| RNase H Activation | Does not support RNase H activity. | Supports RNase H-mediated cleavage of the target RNA when in a DNA-RNA duplex. | This differential activity is exploited in "gapmer" ASO designs, where a central PS-DNA region is flanked by 2'-O-MOE wings. |
| Non-Specific Protein Binding | Reduces non-specific protein binding compared to PS-only oligonucleotides. | Increases non-specific binding to a wide range of cellular and plasma proteins. | Lower non-specific protein binding of 2'-O-MOE can contribute to reduced off-target effects and toxicity. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the performance of 2'-O-MOE and phosphorothioate modified oligonucleotides.
Melting Temperature (Tm) Analysis
This protocol determines the thermal stability of an oligonucleotide duplexed with its complementary RNA target, providing a measure of binding affinity.
-
Oligonucleotide and RNA Preparation:
-
Synthesize the 2'-O-MOE and phosphorothioate-modified oligonucleotides and a complementary RNA target.
-
Purify all oligonucleotides, for example, by HPLC.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
-
Hybridization:
-
Prepare solutions of the modified oligonucleotide and the complementary RNA at a final concentration of 2 µM each in a buffer containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, pH 7.0.
-
Denature the mixture by heating to 95°C for 10 minutes, followed by gradual cooling to room temperature to allow for annealing.
-
-
Data Acquisition:
-
Transfer the annealed samples to a quartz cuvette with a 1 mm path length.
-
Use a spectrophotometer equipped with a temperature controller to measure the absorbance at 260 nm over a temperature range of 20°C to 95°C.
-
Increase the temperature at a ramp rate of 1.0°C/min.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the peak of the first derivative of the melting curve (dA/dT vs. temperature).
-
Nuclease Degradation Assay
This assay assesses the stability of modified oligonucleotides in the presence of nucleases, typically from serum.
-
Reaction Setup:
-
In nuclease-free microcentrifuge tubes, prepare a reaction mixture containing the modified oligonucleotide (final concentration of 10 µM) and a nuclease source, such as 10-50% fetal bovine serum (FBS), in a suitable buffer (e.g., PBS).
-
Include an unmodified oligonucleotide as a control for degradation.
-
Prepare a "time zero" control by immediately adding an equal volume of loading dye (e.g., 80% formamide with tracking dyes) to the reaction mixture to stop the reaction.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from the reaction and mix it with an equal volume of loading dye.
-
Store the samples at -20°C until analysis.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the samples by denaturing polyacrylamide gel electrophoresis (PAGE) using a gel concentration appropriate for the oligonucleotide size (e.g., 20% polyacrylamide/7 M urea).
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
-
The decrease in the intensity of the full-length oligonucleotide band over time indicates the extent of degradation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of the cytotoxic potential of the modified oligonucleotides.
-
Cell Seeding:
-
Seed cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the modified oligonucleotides in culture medium.
-
Remove the existing medium from the cells and add the oligonucleotide solutions. Include a vehicle-only control.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubate at 37°C for 4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 4 hours.
-
Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the oligonucleotide concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in oligonucleotide research is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
References
- 1. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. synoligo.com [synoligo.com]
- 4. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Efficacy of 2'-O-Methoxyethyl Antisense Oligonucleotides in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) in preclinical models. It objectively evaluates their performance against other ASO chemistries and presents supporting experimental data to inform drug development strategies.
Mechanism of Action: RNase H-Mediated Target Knockdown
Many 2'-O-MOE ASOs are designed as "gapmers," which consist of a central block of deoxynucleotides flanked by 2'-O-MOE modified ribonucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA:RNA heteroduplex formed between the ASO and its target messenger RNA (mRNA). RNase H then cleaves the RNA strand, leading to a reduction in the target protein expression.[1][2]
Caption: RNase H-dependent mechanism of 2'-O-MOE ASO action.
Preclinical Efficacy: Comparative Data
The therapeutic efficacy of 2'-O-MOE ASOs has been extensively evaluated in various preclinical models, often in direct comparison with other ASO chemistries such as phosphorodiamidate morpholino oligomers (PMOs) and locked nucleic acids (LNAs).
Comparison of 2'-O-MOE and PMO ASOs in a Severe Spinal Muscular Atrophy (SMA) Mouse Model
In a study comparing a 2'-O-MOE ASO (MOE10-29) and a PMO ASO (PMO10-29) targeting the SMN2 gene in a severe SMA mouse model, both chemistries demonstrated the ability to correct SMN2 splicing. However, the 2'-O-MOE ASO showed greater efficacy at the same molar dose, resulting in longer survival and better motor function preservation.[3][4]
| Parameter | MOE10-29 | PMO10-29 | Saline Control |
| Median Survival (days) | 35 | 20 | 12 |
| Body Weight Gain at Day 18 (grams) | ~4.0 | ~2.5 | ~1.5 |
| SMN2 Exon 7 Inclusion in Liver (Day 30) | High | Moderate | Low |
| SMN2 Exon 7 Inclusion in Spinal Cord (Day 7) | Moderate | High | Low |
Data synthesized from a comparative study in a severe SMA mouse model.[3]
Comparison of 2'-O-MOE and LNA ASOs: Efficacy and Hepatotoxicity
Studies comparing 2'-O-MOE and LNA ASOs have shown that while LNA modifications can increase potency for target mRNA reduction in the liver, they are often associated with significant hepatotoxicity. In contrast, 2'-O-MOE ASOs generally exhibit a better safety profile with no evidence of toxicity at effective doses.
| ASO Chemistry | Target mRNA Reduction (Liver) | Alanine Transaminase (ALT) Levels | Aspartate Transaminase (AST) Levels | Liver Weight Increase |
| 2'-O-MOE | Significant | Normal | Normal | Minimal |
| LNA | High | >10-fold increase | >10-fold increase | Significant |
Data summarized from in vivo studies in mice comparing the effects of 2'-O-MOE and LNA ASOs on liver function.
Case Study: Tofersen (BIIB067) for SOD1-Mediated Amyotrophic Lateral Sclerosis (ALS)
Tofersen is a 2'-O-MOE ASO designed to reduce the production of superoxide dismutase 1 (SOD1) protein. Preclinical studies in rodent models of SOD1-mediated ALS demonstrated that tofersen treatment significantly reduced SOD1 mRNA and protein levels, delayed disease onset, preserved motor function, and increased survival.
| Parameter | Tofersen-treated SOD1G93A Rats | Vehicle-treated SOD1G93A Rats |
| Survival Increase | Up to 64 days longer | - |
| Weight Maintenance | Up to 70 days longer | - |
| SOD1 mRNA Reduction (Spinal Cord) | Significant and dose-dependent | - |
| Compound Motor Action Potential (CMAP) | Preserved | Declined |
| Plasma Neurofilament Light Chain (NfL) | Reduced | Increased |
Preclinical efficacy data for Tofersen in a SOD1-G93A rat model of ALS.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of 2'-O-MOE ASOs.
Experimental Workflow: From ASO Administration to Data Analysis
Caption: A typical experimental workflow for preclinical ASO studies.
Subcutaneous Administration of ASOs in Mice
-
Preparation: Dilute the 2'-O-MOE ASO to the desired concentration in sterile, nuclease-free phosphate-buffered saline (PBS).
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Injection: Lift a fold of skin in the interscapular region. Insert a sterile needle (e.g., 27-gauge) at the base of the skin tent, parallel to the spine.
-
Delivery: Inject the ASO solution subcutaneously. Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Analysis of mRNA Levels by RT-qPCR
-
RNA Extraction: Isolate total RNA from collected tissues using a suitable RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target mRNA and a reference gene (e.g., GAPDH, Actin). Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.
-
Data Analysis: Calculate the relative expression of the target mRNA using the delta-delta Ct method, normalizing to the reference gene expression.
Conclusion
Preclinical studies consistently demonstrate the therapeutic potential of 2'-O-MOE ASOs. Their favorable efficacy and safety profile, particularly in comparison to other ASO chemistries like LNAs, make them a promising platform for the development of novel therapeutics for a wide range of diseases. The robust preclinical data for drugs like Tofersen highlight the successful translation of this technology from animal models to clinical applications.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotides for Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) with other gene silencing technologies. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows to aid in the selection and application of the most appropriate gene silencing strategy.
Introduction to 2'-O-MOE Antisense Oligonucleotides
2'-O-MOE ASOs are second-generation antisense therapies designed to overcome some of the limitations of earlier phosphorothioate (PS) ASOs.[1] The 2'-O-methoxyethyl modification on the ribose sugar moiety enhances the oligonucleotide's properties, leading to improved performance in both research and therapeutic applications.[1][2] Key features of 2'-O-MOE ASOs include increased nuclease resistance, higher binding affinity to target RNA, and reduced non-specific protein binding, which can mitigate toxicity.[1][2]
Mechanisms of Action
2'-O-MOE ASOs can be designed to modulate gene expression through several mechanisms:
-
RNase H-mediated degradation: The most common mechanism involves designing 2'-O-MOE ASOs as "gapmers." These chimeric oligonucleotides have a central "gap" of DNA-like nucleotides flanked by 2'-O-MOE modified "wings." This design allows the ASO to recruit RNase H, an endonuclease that cleaves the RNA strand of an RNA:DNA duplex, leading to the degradation of the target mRNA.
-
Steric hindrance: Fully modified 2'-O-MOE ASOs can bind to a target mRNA and physically block the translational machinery (ribosomes) from proceeding, thereby inhibiting protein synthesis.
-
Splice modulation: By targeting specific sequences within pre-mRNA, 2'-O-MOE ASOs can interfere with the splicing process, leading to the inclusion or exclusion of exons. This can result in the production of a non-functional protein or a protein with altered function.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing 2'-O-MOE ASOs with other gene silencing technologies.
Table 1: Comparison of 2'-O-MOE and 2'-O-Methyl ASO Efficacy
| Target Gene | ASO Chemistry | Target Site | % mRNA Remaining (vs. Control) | Reference |
| CTNNB1 | 2'-O-MOE Gapmer | Site 1 | ~25% | |
| CTNNB1 | 2'-O-Methyl Gapmer | Site 1 | ~55% | |
| CTNNB1 | 2'-O-MOE Gapmer | Site 2 | ~30% | |
| CTNNB1 | 2'-O-Methyl Gapmer | Site 2 | ~60% | |
| CTNNB1 | 2'-O-MOE Gapmer | Site 3 | ~20% | |
| CTNNB1 | 2'-O-Methyl Gapmer | Site 3 | ~45% | |
| CTNNB1 | 2'-O-MOE Gapmer | Site 4 | ~15% | |
| CTNNB1 | 2'-O-Methyl Gapmer | Site 4 | ~40% | |
| CTNNB1 | 2'-O-MOE Gapmer | Site 5 | ~35% | |
| CTNNB1 | 2'-O-Methyl Gapmer | Site 5 | ~70% | |
| CTNNB1 | 2'-O-MOE Gapmer | Site 6 | ~40% | |
| CTNNB1 | 2'-O-Methyl Gapmer | Site 6 | ~80% | |
| CTNNB1 | 2'-O-MOE Gapmer | Site 7 | ~10% | |
| CTNNB1 | 2'-O-Methyl Gapmer | Site 7 | ~30% |
Table 2: Comparison of 2'-O-MOE and LNA ASO Potency and Toxicity
| Target | ASO Chemistry | Potency (vs. MOE) | Hepatotoxicity | Reference |
| ApoB | 2'-O-MOE Gapmer | Baseline | No evidence of toxicity | |
| ApoB | LNA Gapmer | Up to 5-fold increase | Profound hepatotoxicity |
Table 3: Dose-Response of 2'-O-MOE ASOs for SMN2 Exon 7 Inclusion
| ASO | Target | EC50 | Reference |
| 06-20 | SMN2 Exon 7 | 56 nM | |
| 36-50 | SMN2 Exon 7 | 47 nM | |
| 07-21 (optimized) | SMN2 Exon 7 | 16 nM | |
| 34-48 (optimized) | SMN2 Exon 7 | 13 nM |
Experimental Protocols
Below are detailed protocols for the transfection of cells with 2'-O-MOE ASOs and subsequent analysis of gene silencing.
ASO Transfection Protocol
This protocol is a general guideline for the transfection of adherent cells in a 96-well plate format using a lipid-based transfection reagent such as Lipofectamine 2000. Optimization may be required for different cell types and ASOs.
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
2'-O-MOE ASO stock solution (e.g., 20 µM)
-
Lipofectamine 2000 Transfection Reagent
-
96-well tissue culture plates
-
Nuclease-free water
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. For HeLa cells, approximately 20,000 cells per well is a good starting point.
-
ASO Dilution: On the day of transfection, dilute the 2'-O-MOE ASO in Opti-MEM. For a final concentration of 50 nM in a 100 µL final volume, add 0.25 µL of a 20 µM ASO stock to 24.75 µL of Opti-MEM per well. Prepare enough for each condition, including a non-targeting control ASO.
-
Transfection Reagent Dilution: In a separate tube, dilute the Lipofectamine 2000 in Opti-MEM. A common starting point is 0.5 µL of Lipofectamine 2000 in 24.5 µL of Opti-MEM per well. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted ASO and the diluted Lipofectamine 2000 (1:1 volume ratio). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for the formation of ASO-lipid complexes.
-
Transfection: Remove the growth medium from the cells and add 50 µL of the ASO-lipid complex mixture to each well.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, replace the transfection medium with 100 µL of fresh, pre-warmed complete growth medium.
-
Harvesting: Incubate the cells for 24-72 hours post-transfection before harvesting for RNA or protein analysis. The optimal time point will depend on the stability of the target mRNA and protein.
Quantitative RT-PCR (qRT-PCR) for mRNA Analysis
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the transfected cells according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well PCR plate. A typical 20 µL reaction includes:
-
10 µL 2x qPCR master mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA
-
6 µL nuclease-free water
-
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the reference gene.
Western Blot for Protein Analysis
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the transfected cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative protein levels.
Visualizations
Signaling Pathway: RNase H-Mediated Gene Silencing
Caption: RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer ASO.
Experimental Workflow: From Transfection to Data Analysis
Caption: Workflow for assessing gene silencing efficacy of 2'-O-MOE ASOs.
Conclusion
2'-O-MOE antisense oligonucleotides represent a robust and versatile platform for gene silencing. Their enhanced chemical properties translate to improved efficacy and safety profiles compared to earlier generation ASOs. When compared to other advanced chemistries like LNA, 2'-O-MOE ASOs offer a favorable balance of potency and tolerability. The choice between 2'-O-MOE ASOs and other technologies like siRNA will depend on the specific research or therapeutic goal, the target gene, and the delivery considerations. This guide provides the foundational information and protocols to aid in making an informed decision and successfully implementing 2'-O-MOE ASO technology.
References
A Head-to-Head Battle for Gene Silencing: 2'-O-MOE Gapmers vs. siRNA
In the rapidly evolving landscape of RNA-targeted therapeutics, two powerful technologies have emerged as frontrunners in the quest for precise gene silencing: 2'-O-Methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). Both platforms offer the ability to downregulate the expression of specific genes, holding immense promise for treating a wide range of diseases. However, they operate through distinct mechanisms, possess different chemical properties, and present unique advantages and challenges. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.
At a Glance: Key Performance Metrics
The following table summarizes the key performance characteristics of 2'-O-MOE gapmers and siRNAs based on available experimental data. It is important to note that performance can be target and sequence-dependent.
| Feature | 2'-O-MOE Gapmer | siRNA |
| Mechanism of Action | RNase H-mediated cleavage of pre-mRNA and mRNA in the nucleus and cytoplasm | RISC-mediated cleavage of mRNA in the cytoplasm |
| Potency (IC50) | Potent, with reported IC50 values in the low nanomolar range (e.g., ~220 nM for a 2'-O-methyl gapmer)[1][2][3] | Highly potent, with reported IC50 values in the sub-nanomolar range (e.g., ~0.06 nM)[1][2] |
| Nuclease Stability | High, due to 2'-O-MOE modifications and phosphorothioate backbone | Moderate (unmodified), can be enhanced with chemical modifications |
| Off-Target Effects | Primarily hybridization-dependent off-target effects on unintended RNAs. | Can induce miRNA-like off-target effects through the "seed" region and can trigger an innate immune response. |
| Cellular Uptake | Can be taken up by cells without a transfection reagent ("gymnotic" delivery), though efficiency varies. | Generally requires a delivery vehicle (e.g., lipid nanoparticles, transfection reagents) for efficient cellular uptake. |
| Duration of Action | Generally long, can be enhanced with further chemical modifications. | Can be prolonged with chemical modifications to improve stability. |
Delving Deeper: Mechanisms of Action
The fundamental difference between 2'-O-MOE gapmers and siRNAs lies in their mechanism of silencing target gene expression.
2'-O-MOE Gapmers: Harnessing RNase H
2'-O-MOE gapmers are single-stranded synthetic oligonucleotides, typically 16-20 nucleotides in length. They are designed with a central "gap" of deoxynucleotides that is flanked by "wings" of 2'-O-MOE modified nucleotides. This chimeric design is crucial for their function. The 2'-O-MOE modifications provide high binding affinity to the target RNA and protect the oligonucleotide from degradation by nucleases. When the gapmer binds to its complementary sequence on a target pre-mRNA or mRNA, the DNA-RNA heteroduplex that is formed in the "gap" region is recognized and cleaved by the enzyme RNase H. This cleavage event leads to the degradation of the target RNA, thereby preventing the synthesis of the encoded protein. RNase H is present in both the nucleus and the cytoplasm, allowing gapmers to target RNA at different stages of its life cycle.
References
- 1. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2'-O-MOE-rC
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemically modified oligonucleotides like 2'-O-methoxyethyl-rC (2'-O-MOE-rC) are paramount for laboratory safety and environmental protection. As synthetic nucleic acid analogues, these compounds require meticulous disposal procedures to mitigate potential risks. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its hazardous properties, including being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335), the following PPE is mandatory:
-
Lab Coat: To protect against spills and contamination.
-
Gloves: Nitrile or other chemically resistant gloves to prevent skin contact.
-
Safety Goggles: To shield eyes from splashes.
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.
Step-by-Step Disposal Procedures
The disposal of this compound waste must adhere to local, regional, national, and international regulations.[1] As a synthetic nucleic acid, it is categorized as a biohazardous waste and must be decontaminated prior to final disposal.[2][3] The two primary methods for decontamination are chemical inactivation and autoclaving.[3][4]
Method 1: Chemical Inactivation (for Liquid Waste)
This method is suitable for liquid waste containing this compound, such as residual solutions, and contaminated buffers.
Experimental Protocol:
-
Preparation: In a designated and properly labeled chemical waste container, add the liquid waste containing this compound.
-
Decontamination: Add a sufficient volume of fresh 10% bleach solution (a 1:10 dilution of household bleach, resulting in a final concentration of 0.5-0.6% sodium hypochlorite) to the waste.
-
Contact Time: Ensure the bleach and waste solution are thoroughly mixed. Allow a minimum contact time of 30 minutes to ensure complete inactivation of the oligonucleotide.
-
Neutralization (if required by local regulations): Some institutional protocols may require the neutralization of the bleach solution before drain disposal. This can be achieved by adding sodium thiosulfate. Consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
-
Final Disposal: After the required contact time and any necessary neutralization, the decontaminated solution may be poured down the drain with copious amounts of water, provided this is in accordance with your institution's guidelines.
Method 2: Autoclaving (for Solid and Liquid Waste)
Autoclaving is an effective method for decontaminating both solid and liquid waste contaminated with this compound.
Experimental Protocol:
-
Packaging Solid Waste: Collect all solid waste, such as contaminated pipette tips, tubes, and gloves, in a designated, labeled, and autoclave-safe biohazard bag.
-
Preparing Liquid Waste: For liquid waste, ensure it is in an autoclave-safe container (e.g., a loosely capped borosilicate glass bottle) to prevent pressure buildup.
-
Autoclave Cycle: Process the waste in an autoclave following standard cycles for biohazardous materials. A typical cycle involves heating to 121°C at 15 PSIG. The duration will depend on the volume of the waste, with a minimum of 30-60 minutes being common.
-
Validation: Use biological indicators or chemical integrator strips within the autoclave load to verify that the appropriate conditions for sterilization have been met.
-
Final Disposal: Once the autoclave cycle is complete and the waste has cooled, the decontaminated materials can typically be disposed of as regular solid waste. Always ensure the biohazard symbol is defaced or covered before placing it in the general waste stream.
Quantitative Data for Decontamination
| Parameter | Chemical Inactivation (10% Bleach) | Autoclaving |
| Target Waste | Liquid Waste | Solid and Liquid Waste |
| Active Agent | Sodium Hypochlorite (0.5-0.6%) | Saturated Steam |
| Contact Time | Minimum 30 minutes | Minimum 30-60 minutes |
| Temperature | Ambient | 121°C |
| Pressure | N/A | 15 PSIG |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Institutional and Regulatory Compliance
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have unique requirements for the disposal of chemically modified nucleic acids. All recombinant or synthetic nucleic acid waste must be managed in accordance with the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules where applicable. For any uncertainty, always contact your institution's EHS or Biosafety Officer for clarification.
References
Essential Safety and Operational Guide for Handling 2'-O-MOE-rC
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Precautions:
This compound is a modified nucleoside that requires careful handling. Based on available safety data, the primary hazards are:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Standard precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only in a well-ventilated area, and wearing appropriate personal protective equipment.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory to minimize exposure to this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a significant risk of splashing. | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use and changed frequently. | Fully buttoned laboratory coat. A chemical-resistant apron is recommended for added protection. | Work in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved N95 or higher particulate respirator is required. |
| Dissolving and Solution Handling | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | All handling of solutions should be conducted in a certified chemical fume hood. |
| Accidental Spill Cleanup | Tightly fitting safety goggles with side-shields and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls. | A full-face respirator with appropriate particulate and organic vapor cartridges may be necessary depending on the spill size and volatility of the solvent. |
Glove Selection:
While there is no specific glove recommendation for this compound, for handling chemical powders and solutions in a laboratory setting, nitrile gloves are a common and appropriate choice. Always consult a glove compatibility chart for the specific solvents being used.
| Glove Material | General Recommendation | Considerations |
| Nitrile | Good for a wide range of chemicals, including many solvents used in oligonucleotide synthesis. Provides good dexterity. | Check for any visible signs of degradation or permeation. Change gloves immediately if contaminated. |
| Neoprene | An alternative to nitrile with good chemical resistance. | Offers good pliability and finger dexterity. |
| Butyl Rubber | Recommended for handling highly corrosive acids and bases. | May be necessary for spill cleanup involving strong acids or bases. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure for this compound Powder:
-
Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment, including microbalances, spatulas, and weighing paper, inside the fume hood.
-
Gowning: Put on all required PPE as outlined in the table above. This includes a lab coat, safety goggles with side shields, and nitrile gloves. If weighing outside of a fume hood is unavoidable, a particulate respirator (N95 or higher) is mandatory.
-
Weighing: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount of powder onto weighing paper. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed powder within the fume hood. Cap the vessel securely before removing it from the fume hood.
-
Cleanup: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposables as hazardous waste.
-
De-gowning: Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, then eye protection. Wash hands thoroughly with soap and water.
Disposal Plan:
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as gloves, weighing paper, and pipette tips, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and waste solvents from the synthesis process should be collected in a designated, sealed, and clearly labeled hazardous waste container. The waste stream from oligonucleotide synthesis often contains organic solvents and should be treated as hazardous waste.
-
Disposal Method: All hazardous waste must be disposed of through a licensed waste disposal contractor, following all local, regional, and national regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
